Abt-072
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
has antiviral activity
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31/h6-15,26H,1-5H3,(H,25,28,29)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZSTQYSBYEENY-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132936-00-5, 1214735-11-1 | |
| Record name | ABT-072 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132936005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-072 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1214735111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-072 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15156 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ABT-072 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSQ4R5K1QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Abt-072
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abt-072 is a potent, orally bioavailable non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It exerts its antiviral activity by binding to an allosteric site on the enzyme, known as the Palm I site. This binding event induces a conformational change in the polymerase, thereby preventing the initiation of viral RNA synthesis. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, inhibitory activity, and the development of resistance. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are also presented to facilitate a deeper understanding for research and drug development purposes.
Introduction to this compound and its Target: The HCV NS5B Polymerase
Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus. A critical component of the HCV replication machinery is the non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase responsible for synthesizing new viral RNA genomes. The essential and highly conserved nature of NS5B makes it a prime target for antiviral drug development.
This compound was developed as a direct-acting antiviral agent specifically targeting the NS5B polymerase.[1] As a non-nucleoside inhibitor, it does not compete with the natural nucleotide substrates for the enzyme's active site. Instead, it binds to a distinct allosteric pocket, leading to a non-competitive mode of inhibition.[2]
Molecular Mechanism of Action
The NS5B polymerase has a characteristic "right-hand" structure, comprising finger, palm, and thumb domains. This compound binds to a hydrophobic pocket within the palm domain, designated as the "Palm I" allosteric site.[2] This binding is a high-affinity interaction that stabilizes a closed, inactive conformation of the enzyme. By locking the polymerase in this conformation, this compound prevents the necessary structural rearrangements required for the de novo initiation of RNA synthesis. This allosteric inhibition effectively halts viral replication.
Signaling Pathway of HCV Replication and NS5B Inhibition
The following diagram illustrates the central role of NS5B in the HCV replication cycle and the point of intervention for this compound.
Quantitative Analysis of Inhibitory Activity
The potency of this compound has been evaluated in cell-based HCV replicon systems. These systems allow for the study of viral replication in a controlled laboratory setting. The half-maximal effective concentration (EC50) is a key parameter used to quantify the inhibitory activity of an antiviral compound.
| HCV Genotype | EC50 (nM) |
| Genotype 1a | 1.0[3] |
| Genotype 1b | 0.3[3] |
Resistance to this compound
As with many antiviral agents, the emergence of drug resistance is a potential challenge. In the case of this compound, resistance is conferred by specific amino acid substitutions in the NS5B polymerase, particularly within or near the Palm I binding site. These mutations can reduce the binding affinity of the inhibitor, thereby diminishing its efficacy.
The following mutations in the NS5B polymerase have been identified to confer resistance to this compound:
-
C316Y
-
S368T
-
M414T/I/V
-
Y448H/C
-
S556G
Visualization of NS5B Polymerase with this compound Binding Site and Resistance Mutations
The following diagram illustrates the structure of the HCV NS5B polymerase, highlighting the different domains, the Palm I binding site for this compound, and the locations of key resistance mutations.
Experimental Protocols
HCV Genotype 1a Luciferase Reporter Replicon Assay
This cell-based assay is used to determine the in vitro antiviral activity of compounds against HCV replication.
Materials:
-
Huh-7.5 cells
-
HCV genotype 1a subgenomic replicon encoding a luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound (or other test compounds)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Culture: Maintain Huh-7.5 cells harboring the HCV genotype 1a luciferase replicon in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.
-
Assay Setup: Seed the replicon-containing cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known NS5B inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.
In Vitro NS5B Polymerase Activity Assay
This biochemical assay directly measures the inhibitory effect of compounds on the enzymatic activity of purified NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(dT))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-32P]UTP)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 40 mM KCl)
-
This compound (or other test compounds)
-
Scintillation counter
-
Filter plates
Methodology:
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, RNA template/primer, and a mixture of unlabeled rNTPs.
-
Compound Addition: Add serial dilutions of this compound to the reaction wells. Include a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase to each well.
-
Radiolabeling: Add the radiolabeled rNTP to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Termination and Detection: Stop the reaction by adding EDTA. Transfer the reaction products to a filter plate and wash to remove unincorporated nucleotides. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of polymerase activity for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the antiviral activity of a compound like this compound.
Conclusion
This compound is a highly potent non-nucleoside inhibitor of the HCV NS5B polymerase that functions through an allosteric mechanism. By binding to the Palm I site, it induces a conformational change that prevents the initiation of viral RNA synthesis, a critical step in the HCV replication cycle. While effective against genotypes 1a and 1b, the emergence of specific resistance mutations in the NS5B polymerase can compromise its activity. The in-depth understanding of its mechanism of action, coupled with robust in vitro and cell-based assays, is crucial for the continued development of novel and improved therapies for hepatitis C. This technical guide provides a foundational resource for researchers and drug development professionals working in this field.
References
- 1. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
Abt-072 Structure-Activity Relationship: A Technical Guide
This in-depth guide explores the structure-activity relationship (SAR) of Abt-072, a potent, orally bioavailable non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Developed from a dihydrouracil-based lead compound, this compound's discovery was guided by key structural modifications aimed at improving its antiviral potency, pharmacokinetic profile, and overall druglike properties. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Mechanism of Action
This compound is a direct-acting antiviral (DAA) agent that specifically targets the NS5B polymerase of the hepatitis C virus.[1] As a non-nucleoside inhibitor (NNI), it binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its RNA-dependent RNA polymerase activity.[2] This mode of action prevents the replication of the viral RNA genome, a critical step in the HCV life cycle.[3]
The development of this compound stemmed from a lead compound, inhibitor 1, which possessed a dihydrouracil moiety and an amide linker.[4] While showing initial promise, this lead compound suffered from poor permeability and solubility.[4] The key innovations leading to this compound were the replacement of the amide linkage with a trans-olefin and the substitution of the dihydrouracil with an N-linked uracil.[4][5] These changes significantly enhanced the compound's pharmacokinetic properties and antiviral potency.[4][6]
Structure-Activity Relationship (SAR) Analysis
The SAR of the aryl uracil series, culminating in this compound, was systematically explored by modifying several key regions of the lead compound. The following table summarizes the quantitative data for selected analogs, highlighting the impact of these modifications on antiviral activity.
Table 1: Structure-Activity Relationship of this compound Analogs
| Compound | R1 | R2 | Linker | Replicon Activity EC50 (nM) - Genotype 1a | Replicon Activity EC50 (nM) - Genotype 1b |
| 1 | H | H | Amide | 51 | 19 |
| Analog A | Me | H | Amide | >1000 | >1000 |
| Analog B | H | Me | Amide | 250 | 80 |
| This compound | H | H | trans-Olefin | 1 | 0.3 |
| ABT-333 | - | - | N/A (Naphthyl) | 7.7 | 1.8 |
Data compiled from Randolph JT, et al. J Med Chem. 2018.[1]
Key SAR Insights:
-
Linker Modification: The replacement of the flexible amide linker in the lead compound 1 with a more rigid trans-olefin in this compound was a critical discovery. This change locked the molecule in a more bioactive conformation, leading to a significant improvement in potency.[4] It also contributed to enhanced permeability and solubility.[4]
-
Uracil vs. Dihydrouracil: The substitution of the dihydrouracil ring with a planar N-linked uracil moiety resulted in improved potency in the genotype 1 replicon assay.[4][6]
-
Aromatic Substituents: Exploration of substituents on the terminal aryl ring (R1 and R2) indicated that small, electron-donating or electron-withdrawing groups were generally well-tolerated, though unsubstituted analogs often displayed the best activity. Large, bulky groups were found to be detrimental to antiviral potency.
-
Comparison with ABT-333: The related compound, ABT-333 (Dasabuvir), features a naphthyl group instead of the phenyl-olefin moiety of this compound.[7][8] While both are potent NS5B inhibitors, the more flexible trans-olefin linker in this compound was found to disrupt the planarity of the aromatic system, which had implications for its physicochemical properties, such as crystal packing and solubility, when compared to the more planar ABT-333.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development and characterization of this compound and its analogs.
HCV Replicon Assay
This cell-based assay is used to determine the potency of compounds in inhibiting HCV RNA replication.
Methodology:
-
Cell Culture: Huh7 cells containing a subgenomic HCV replicon (e.g., genotype 1a or 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours.
-
Luciferase Reporter Assay: The replicon often contains a luciferase reporter gene. After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of HCV RNA replication.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of the replicon activity, is calculated from the dose-response curve.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS5B polymerase.
Methodology:
-
Enzyme and Template: Purified recombinant HCV NS5B polymerase and a suitable RNA template (e.g., a homopolymeric template like poly(A) with an oligo(U) primer) are used.
-
Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, RNA template/primer, ribonucleoside triphosphates (rNTPs, one of which is radiolabeled, e.g., [α-³³P]UTP), MgCl₂, and dithiothreitol (DTT).
-
Compound Incubation: The test compound is pre-incubated with the enzyme before initiating the reaction by adding the rNTPs.
-
RNA Synthesis and Detection: The reaction proceeds at 30°C and is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is captured on a filter plate, and the incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the NS5B polymerase activity, is determined from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for this compound.
Caption: HCV Replication Cycle and the Site of Action of this compound.
Caption: Logical Flow of the Structure-Activity Relationship Leading to this compound.
Caption: General Experimental Workflow for the Evaluation of this compound Analogs.
Conclusion
The discovery of this compound is a prime example of successful lead optimization driven by a thorough understanding of structure-activity relationships. The strategic modifications of the initial lead compound, particularly the introduction of the trans-olefin linker and the N-linked uracil, effectively addressed the shortcomings in potency and pharmacokinetics. This resulted in a highly potent, orally bioavailable inhibitor of the HCV NS5B polymerase. The detailed SAR and experimental data presented in this guide provide a comprehensive overview for researchers in the field of antiviral drug discovery.
References
- 1. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Progress of Hepatitis C Virus Non-structural Protein 5B Polymerase Inhibitors [pps.cpu.edu.cn]
- 6. Hepatitis C Viral Replication Complex [mdpi.com]
- 7. 3D conformation and crystal interaction insights into drug development challenges for HCV drug analogues via molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Synthesis of Abt-072
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-072 is a potent, orally bioavailable non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its discovery marked a significant advancement in the development of direct-acting antiviral agents (DAAs) for the treatment of chronic HCV infection. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its biological context and development workflow are included to support researchers and drug development professionals in the field of antiviral therapeutics.
Introduction
Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus. A crucial enzyme for the replication of the HCV genome is the nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp).[1] The NS5B polymerase is a prime target for antiviral drug development due to its essential role in the viral life cycle and the absence of a homologous enzyme in humans.[2] this compound emerged from a dedicated drug discovery program aimed at identifying potent and selective inhibitors of the HCV NS5B polymerase.[3]
Discovery of this compound
The development of this compound was the result of a focused medicinal chemistry effort to optimize an initial lead compound. The lead compound, a dihydrouracil derivative, showed promising activity but had suboptimal pharmacokinetic properties. The key strategic modifications that led to the discovery of this compound included:
-
Replacement of an amide linker with a trans-olefin: This change was designed to improve the compound's permeability and solubility by removing a hydrogen bond donor and increasing conformational flexibility. This modification resulted in significantly improved pharmacokinetic profiles in preclinical species.[3][4]
-
Substitution of the dihydrouracil with an N-linked uracil: This alteration led to a notable increase in potency in the HCV genotype 1 replicon assay.[3]
These rational design choices culminated in the identification of this compound, a trans-stilbene analog with excellent oral bioavailability and potent anti-HCV activity.[2][5]
Synthesis of this compound
The synthesis of this compound involves a multi-step process. While the full, detailed experimental protocol from the primary literature is proprietary, the general synthetic strategy can be outlined based on published information. The core of the synthesis involves the construction of the trans-stilbene scaffold, followed by the attachment of the uracil and sulfonamide moieties.
General Synthetic Scheme:
A plausible synthetic route, based on common organic chemistry methodologies for stilbene and biaryl synthesis, would likely involve a Horner-Wadsworth-Emmons or a Wittig reaction to create the central trans-olefin bond. This would be followed by functional group manipulations to introduce the uracil and sulfonamide groups.
Mechanism of Action
This compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[3] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, NNIs bind to allosteric sites on the polymerase.[6] This binding induces a conformational change in the enzyme, ultimately inhibiting its ability to synthesize viral RNA.
The HCV replication cycle begins with the virus entering a host cell, where it releases its RNA genome into the cytoplasm. This RNA is then translated into a polyprotein, which is cleaved into individual structural and nonstructural proteins. The NS5B polymerase is a key component of the replication complex, which synthesizes new viral RNA genomes. This compound disrupts this process by binding to an allosteric site on the NS5B protein, thereby preventing the replication of the viral genome.[1][7]
Below is a diagram illustrating the HCV life cycle and the point of inhibition by this compound.
Caption: HCV life cycle and the inhibitory action of this compound on NS5B polymerase.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its in vitro potency and pharmacokinetic properties in preclinical species and humans.
Table 1: In Vitro Activity of this compound
| Parameter | Genotype 1a | Genotype 1b |
| EC50 (nM) | 1.0 | 0.3 |
EC50 (50% effective concentration) values were determined in HCV subgenomic replicon assays.[8]
Table 2: Preclinical and Human Pharmacokinetic Parameters of this compound
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Rat | 10 mg/kg p.o. | 1200 | 4 | 9800 |
| Dog | 5 mg/kg p.o. | 800 | 2 | 5600 |
| Human | 160 mg QD | - | - | - |
Pharmacokinetic data are representative values from preclinical studies and early clinical trials. Specific values for Cmax and AUC in humans at a 160 mg dose were not publicly available in a consolidated format but the dose was shown to result in a mean decrease of 1.5 log10 HCV RNA.[9]
Experimental Protocols
The following are generalized protocols for the key experiments used in the characterization of this compound. These are based on standard methodologies in the field and are intended to provide a framework for researchers.
General Synthesis of a trans-Stilbene Analog (Illustrative)
This protocol describes a general approach for the synthesis of a trans-stilbene core, which is central to the structure of this compound.
Caption: General workflow for the synthesis of a trans-stilbene analog like this compound.
Protocol:
-
Heck Coupling: To a solution of an appropriate aryl halide and a styrene derivative in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., triethylamine).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Extract the product with an organic solvent and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the trans-stilbene intermediate.
-
Functional Group Introduction: The purified intermediate would then undergo further reactions to introduce the uracil and sulfonamide moieties using standard synthetic transformations.
HCV NS5B Polymerase Inhibition Assay
This protocol outlines a typical enzymatic assay to determine the inhibitory activity of a compound against the HCV NS5B polymerase.
Caption: Workflow for a typical HCV NS5B polymerase inhibition assay.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified recombinant HCV NS5B polymerase, a biotinylated oligo(U)/poly(A) template/primer, and a buffer solution (e.g., Tris-HCl, MgCl2, KCl, DTT).
-
Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) or DMSO alone (as a vehicle control) to the wells.
-
Pre-incubation: Pre-incubate the enzyme with the compound for a defined period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: Initiate the polymerase reaction by adding a mixture of ATP, CTP, GTP, and [3H]-UTP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 2 hours).
-
Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.
-
Measurement: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated RNA product. Wash the plate to remove unincorporated [3H]-UTP.
-
Data Analysis: Measure the amount of incorporated [3H]-UTP using a scintillation counter. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]
Conclusion
This compound is a testament to the power of rational drug design in the development of effective antiviral therapies. Its discovery, based on the strategic optimization of a lead compound, resulted in a potent and orally bioavailable inhibitor of the HCV NS5B polymerase. This technical guide has provided a detailed overview of the key aspects of this compound's discovery and synthesis, its mechanism of action, and the experimental methodologies used in its characterization. The provided data and diagrams serve as a valuable resource for researchers and professionals working on the next generation of antiviral agents.
References
- 1. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligomerization and Cooperative RNA Synthesis Activity of Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Safety, Tolerability, Pharmacokinetics and Antiviral Activity of the HCV Polymerase Inhibitor this compound Following Single and Multiple Dosing in Healthy Adult Volunteers and Two Days of Dosing in Treatment-Naïve HCV Genotype 1-Infected Subjects [natap.org]
- 10. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical and Structural Data
An In-depth Technical Guide on the Physicochemical Properties of Abt-072
This compound is a potent, orally bioavailable non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1][2][3][4][5][6][7][8] Developed as a direct-acting antiviral (DAA), its mechanism involves binding to the "palm I site" of the NS5B enzyme, thereby obstructing its function.[9] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies, and its mechanism of action, tailored for researchers, scientists, and professionals in drug development.
The fundamental chemical and physical properties of this compound are summarized below. This data is critical for understanding its behavior in both in vitro and in vivo systems.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇N₃O₅S | [1][2][3][6][10][11] |
| Molecular Weight | 469.55 g/mol | [1][2][3][11] |
| CAS Number | 1132936-00-5 | [1][3][6][10] |
| Appearance | Off-white to yellow solid powder | [1][6] |
| Computed XLogP3 | 3.6 | [10] |
Table 2: Chemical Identifiers for this compound
| Identifier Type | Identifier | Source |
| IUPAC Name | N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide | [10] |
| SMILES | CS(=O)(NC1=CC=C(/C=C/C2=CC(N(C(N3)=O)C=CC3=O)=CC(C(C)(C)C)=C2OC)C=C1)=O | [1][10] |
| InChIKey | XMZSTQYSBYEENY-RMKNXTFCSA-N | [10] |
Solubility Profile
This compound is characterized by extremely low intrinsic aqueous solubility.[12] This property presents significant challenges for formulation and oral bioavailability. Consequently, various enabling technologies and formulation strategies are necessary to achieve adequate in vivo exposure.[12] The compound's solubility is significantly higher in organic solvents.
Table 3: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 80 mg/mL (170.38 mM) | Requires sonication for dissolution. | [1][3] |
| Aqueous Media | Extremely low intrinsic solubility | Formulation is critical for bioavailability. | [12] |
Mechanism of Action: HCV NS5B Polymerase Inhibition
This compound functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase. Unlike nucleoside inhibitors that compete with natural substrates for incorporation into the growing RNA chain, this compound binds to a distinct allosteric site on the enzyme known as the "palm I site".[9] This binding event induces a conformational change in the enzyme, rendering it catalytically inactive and thereby halting viral RNA replication.
Caption: Mechanism of this compound inhibiting HCV replication by binding to the NS5B polymerase.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the physicochemical properties of drug candidates like this compound.
Preparation of Stock Solutions
For in vitro assays, a concentrated stock solution of this compound is typically prepared in a suitable organic solvent.
-
Objective: To create a high-concentration stock solution for serial dilution.
-
Protocol:
-
Weigh the required mass of this compound solid powder in a clean vial.
-
Add the calculated volume of newly opened, anhydrous DMSO to achieve the target concentration (e.g., 80 mg/mL).[1]
-
Facilitate dissolution by subjecting the mixture to ultrasonication until a clear solution is obtained.[1]
-
Store the stock solution under appropriate conditions (e.g., at -20°C or -80°C) and aliquot to prevent repeated freeze-thaw cycles.[1]
-
Dual pH, Two-Phase Dissolution Method for Formulation Assessment
Due to its low aqueous solubility, assessing the performance of different this compound formulations requires a specialized in vitro method that can simulate the physiological conditions of the gastrointestinal tract and predict in vivo bioavailability. The dual pH, two-phase dissolution-partition system was developed for this purpose.[12]
-
Objective: To evaluate how different formulations maintain supersaturation and influence the amount of drug available for absorption by simulating the pH transition from the stomach to the small intestine.[12][13]
-
Methodology:
-
Phase 1 (Acidic Condition): The this compound formulation is introduced into an aqueous dissolution medium at pH 2, simulating the stomach environment. An immiscible organic phase (e.g., octanol) is layered on top to act as a sink for the dissolved drug, mimicking absorption.[12]
-
Phase 2 (Neutral Condition): After a set period, the pH of the aqueous medium is adjusted to 6.5 to simulate the transition into the small intestine.[12]
-
Analysis: The system is agitated throughout the experiment. Samples are periodically taken from the octanol phase to quantify the concentration of this compound that has partitioned from the aqueous phase.
-
Correlation: The concentration of this compound in the octanol phase over time, particularly after the pH shift, is correlated with in vivo exposure observed in preclinical (dog) and clinical (human) studies. This method effectively differentiates formulations based on their ability to sustain a supersaturated state and enhance bioavailability.[12]
-
Caption: Workflow for the dual pH, two-phase dissolution method to assess this compound formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. molnova.cn [molnova.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, CasNo.1132936-00-5 BOC Sciences United States [bocscichem.lookchem.com]
- 7. This compound | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C24H27N3O5S | CID 57775240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cenmed.com [cenmed.com]
- 12. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound this compound With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Abt-072: An In-Depth Technical Guide to its Antiviral Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abt-072 is a potent, orally active, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4] Developed as a direct-acting antiviral (DAA), its mechanism of action involves allosteric inhibition of the viral polymerase, thereby preventing viral RNA replication.[1][5] Extensive in vitro studies have demonstrated its nanomolar potency against HCV genotypes 1a and 1b.[2] Clinical trials have explored its use in combination with other DAAs for the treatment of chronic HCV infection.[3] Based on currently available public domain data, the antiviral activity of this compound appears to be highly specific to Hepatitis C Virus, with no published evidence of significant activity against other viruses, including other members of the Flaviviridae family such as Dengue virus, West Nile virus, Zika virus, or Yellow Fever virus. This document provides a comprehensive overview of the known antiviral spectrum of this compound, its mechanism of action, quantitative activity data, and the experimental protocols used for its characterization.
Mechanism of Action: NS5B Polymerase Inhibition
This compound functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1][3][4] Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the polymerase enzyme.[1][5] This binding induces a conformational change in the enzyme, rendering it inactive and thus halting viral RNA synthesis.[1] this compound specifically binds to an allosteric site within the "palm" domain of the NS5B polymerase.[6] This targeted action is highly specific to the viral polymerase, which is a key advantage for minimizing off-target effects in human cells.[5]
References
- 1. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
In Vitro Characterization of Abt-072: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-072 is a potent, orally active, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] This document provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, potency against clinically relevant HCV genotypes, and key physicochemical properties. Detailed, representative experimental protocols and visualizations of the relevant biological pathways and workflows are provided to support further research and development efforts.
Core Efficacy and Physicochemical Properties
This compound was identified through a medicinal chemistry effort to improve upon earlier lead compounds. This optimization resulted in a molecule with enhanced permeability and solubility, leading to favorable pharmacokinetic properties.[1] The key in vitro efficacy data for this compound are summarized in the table below.
| Parameter | Value | HCV Genotype | Assay System |
| EC50 | 1.0 nM | 1a | Subgenomic Replicon Assay |
| EC50 | 0.3 nM | 1b | Subgenomic Replicon Assay |
Table 1: In Vitro Potency of this compound against HCV Genotypes 1a and 1b.[2]
Mechanism of Action
This compound functions as an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It binds to a specific allosteric site known as the "palm I site," which is located in the palm domain of the enzyme.[1] This binding event induces a conformational change in the NS5B polymerase, ultimately blocking the initiation of RNA synthesis.[1] By preventing the polymerase from carrying out its essential function in viral replication, this compound effectively inhibits the propagation of the hepatitis C virus.
Figure 1: this compound binds to the Palm I allosteric site of HCV NS5B polymerase, preventing RNA synthesis initiation.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize this compound. These are based on standard methodologies for this class of antiviral compounds.
HCV Subgenomic Replicon Assay (Luciferase-Based)
This cell-based assay is used to determine the potency of this compound in inhibiting HCV RNA replication within human hepatoma cells.
1. Cell Culture and Seeding:
-
Culture Huh-7 cells, or a highly permissive subclone, containing a bicistronic subgenomic HCV replicon of genotype 1a or 1b. The replicon should also contain a luciferase reporter gene.
-
Seed the cells in 96-well plates at a density that allows for logarithmic growth during the assay period and incubate overnight.
2. Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM.
-
Further dilute the compound in cell culture medium to the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid toxicity.
-
Remove the existing medium from the cells and add the medium containing the diluted this compound. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
3. Incubation and Lysis:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, wash the cells with PBS and lyse them using a suitable luciferase lysis buffer.
4. Luciferase Assay and Data Analysis:
-
Add the luciferase substrate to the cell lysates and measure the luminescence using a plate reader.
-
Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Figure 2: Workflow for determining the EC50 of this compound using a luciferase-based HCV replicon assay.
NS5B Polymerase Enzymatic Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified HCV NS5B polymerase.
1. Reagents and Buffers:
-
Purified, recombinant HCV NS5B polymerase (genotype 1a or 1b).
-
RNA template.
-
Reaction buffer containing Tris-HCl, MgCl2, DTT, and KCl.
-
Ribonucleotide triphosphates (NTPs), including a radiolabeled or fluorescently labeled NTP.
-
This compound diluted in DMSO.
2. Assay Procedure:
-
In a 96-well plate, combine the reaction buffer, NS5B polymerase, and this compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture.
-
Initiate the reaction by adding the RNA template and the NTP mix.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
3. Detection and Data Analysis:
-
Capture the newly synthesized RNA on a filter membrane or through other separation techniques.
-
Quantify the amount of incorporated labeled NTP using a scintillation counter or fluorescence reader.
-
Determine the IC50 value by plotting the percentage of polymerase inhibition against the this compound concentration.
Selectivity Counter-Screening Assay
To assess the selectivity of this compound, its inhibitory activity is tested against other relevant polymerases.
1. Selection of Counter-Targets:
-
Human DNA and RNA polymerases (e.g., Pol α, Pol β, Pol γ, RNA Pol II).
-
Other viral RNA-dependent RNA polymerases (e.g., from influenza virus, poliovirus).
2. Assay Performance:
-
Utilize established enzymatic assays for each of the selected polymerases. The assay conditions (buffer, template, NTPs) should be optimized for each specific enzyme.
-
Test this compound at a range of concentrations, typically up to a high concentration (e.g., 10 µM or higher) to determine the IC50 for each off-target polymerase.
3. Selectivity Index Calculation:
-
The selectivity index (SI) is calculated as the ratio of the IC50 for the off-target polymerase to the EC50 or IC50 for the HCV NS5B polymerase. A high SI value indicates good selectivity.
References
Abt-072 Interaction with Viral RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-072 is a potent, orally bioavailable non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4] As a key component of the viral replication machinery, the NS5B polymerase is a prime target for antiviral therapies. Unlike nucleoside inhibitors that act as chain terminators, this compound functions through an allosteric mechanism, binding to a site remote from the catalytic center of the enzyme. This binding event induces a conformational change in the polymerase, ultimately inhibiting its ability to synthesize viral RNA. This technical guide provides an in-depth overview of the interaction of this compound with the viral replication machinery, focusing on its mechanism of action, quantitative data, and relevant experimental protocols.
Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase
This compound does not directly bind to viral RNA. Instead, its antiviral activity stems from its specific interaction with the HCV NS5B polymerase. This compound is classified as a Palm I site inhibitor, meaning it binds to a distinct allosteric pocket within the palm domain of the NS5B enzyme.[2] This binding is non-competitive with respect to the nucleotide substrates of the polymerase.
The binding of this compound to the Palm I site induces a conformational change in the NS5B polymerase. This structural alteration, though distant from the active site, prevents the enzyme from adopting the necessary conformation for efficient RNA synthesis. The inhibition likely occurs at the initiation stage of RNA replication, preventing the formation of a productive polymerase-RNA template complex. This allosteric inhibition effectively halts the replication of the viral genome.
Quantitative Data
The potency of this compound has been primarily characterized through in vitro replicon assays, which measure the inhibition of viral RNA replication in a cellular context. The available data is summarized in the table below.
| Parameter | HCV Genotype | Value | Assay Type | Reference |
| EC50 | Genotype 1a (GT1a) | 1.1 nM | Replicon Assay | [2] |
| EC50 | Genotype 1b (GT1b) | 0.3 nM | Replicon Assay | [1][2] |
| IC50 (Stilbene Analog) | Genotype 1b (GT1b) | 0.7 nM | Enzyme Inhibition Assay | [2] |
Note: The IC50 value is for a close structural analog of this compound and is indicative of its direct inhibitory activity against the NS5B polymerase.
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This assay is a cell-based method to quantify the antiviral activity of a compound by measuring the inhibition of HCV RNA replication. It utilizes a subgenomic HCV replicon that contains a luciferase reporter gene.
Methodology:
-
Cell Culture: Huh-7 (human hepatoma) cells harboring a stable subgenomic HCV replicon with a luciferase reporter are cultured in DMEM supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic (e.g., G418).
-
Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The culture medium is replaced with fresh medium containing the serially diluted this compound. A vehicle control (DMSO) and a positive control (a known HCV inhibitor) are included.
-
The plates are incubated for 48-72 hours at 37°C.
-
-
Luciferase Activity Measurement:
-
The cells are lysed, and the luciferase substrate is added.
-
Luminescence is measured using a luminometer. The signal is proportional to the level of replicon RNA.
-
-
Data Analysis:
-
The EC50 value (the concentration of the compound that inhibits 50% of viral replication) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell viability can be assessed in parallel using a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the selectivity index (CC50/EC50).
-
HCV NS5B Polymerase Inhibition Assay (In Vitro)
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant HCV NS5B polymerase.
Methodology:
-
Reagents:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template).
-
RNA primer (e.g., oligo(U)).
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP (e.g., [α-³³P]UTP or fluorescently tagged UTP).
-
This compound serially diluted in DMSO.
-
Assay buffer (containing Tris-HCl, MgCl₂, DTT, and a non-ionic detergent).
-
-
Assay Procedure:
-
The NS5B polymerase, RNA template, and primer are pre-incubated in the assay buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of the rNTP mix.
-
The reaction is allowed to proceed at 30°C for a defined period (e.g., 1-2 hours).
-
-
Detection of RNA Synthesis:
-
The reaction is stopped, and the newly synthesized RNA is captured (e.g., by precipitation or on a filter membrane).
-
The amount of incorporated labeled rNTP is quantified using a scintillation counter or a fluorescence reader.
-
-
Data Analysis:
-
The IC50 value (the concentration of the compound that inhibits 50% of the polymerase activity) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflows for determining the antiviral activity of this compound.
Caption: Allosteric inhibition of HCV NS5B polymerase by this compound.
References
- 1. This compound | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for Abt-072 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-072 is a potent, orally active, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3] It exhibits nanomolar potency against HCV genotype 1a and 1b replicons in vitro.[1][2] As a "palm I site inhibitor," this compound binds to an allosteric site within the palm domain of the NS5B polymerase, thereby inhibiting viral RNA replication. This document provides detailed protocols for the key in vitro assays used to characterize the activity of this compound: a biochemical NS5B polymerase inhibition assay and a cell-based HCV replicon assay.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against HCV genotypes 1a and 1b.
| Assay Type | HCV Genotype | Parameter | Value (nM) |
| HCV Replicon Assay | Genotype 1a | EC50 | 1 |
| HCV Replicon Assay | Genotype 1b | EC50 | 0.3 |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.
Signaling Pathway of HCV Replication and Inhibition by this compound
The HCV NS5B polymerase is the catalytic core of the viral replication complex. It synthesizes a negative-strand RNA intermediate using the positive-strand viral genome as a template. This intermediate then serves as a template for the synthesis of new positive-strand viral genomes. This compound, as a non-nucleoside inhibitor, binds to an allosteric site in the palm I region of the NS5B polymerase, inducing a conformational change that ultimately blocks the initiation of RNA synthesis.
References
- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 2. Inhibition of Hepatitis C Virus (HCV) RNA Polymerase by DNA Aptamers: Mechanism of Inhibition of In Vitro RNA Synthesis and Effect on HCV-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbkmc.bkmc.edu.pk [jbkmc.bkmc.edu.pk]
Abt-072 cell-based assay methods
Application Notes: Abt-072
Introduction
This compound is a potent, orally active, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] The NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. As a direct-acting antiviral (DAA), this compound targets this key viral enzyme, effectively halting viral proliferation.[2][3] It has demonstrated nanomolar potency in vitro against HCV genotypes 1a and 1b, making it a significant compound in the study of HCV therapeutics.[1] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and cytotoxicity of this compound.
Mechanism of Action
This compound functions by binding to a specific site on the HCV NS5B polymerase, distinct from the active site where nucleosides bind. This allosteric inhibition induces a conformational change in the enzyme, preventing it from synthesizing viral RNA and thereby blocking the replication cycle of the virus.
Caption: Mechanism of this compound inhibiting HCV NS5B polymerase to block viral replication.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound and provide a template for presenting cytotoxicity data from cell-based assays.
Table 1: Efficacy of this compound in HCV Replicon Assays
| HCV Genotype | EC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|
| Genotype 1a | 1 | Not Specified | [1] |
| Genotype 1b | 0.3 | Not Specified |[1] |
Table 2: Template for Cytotoxicity Data
| Cell Line | Assay Type | CC₅₀ (µM) | Therapeutic Index (TI = CC₅₀/EC₅₀) |
|---|---|---|---|
| Huh-7 | MTT Assay | Data | Calculated Value |
| HepG2 | ATP Assay | Data | Calculated Value |
| PBMCs | MTS Assay | Data | Calculated Value |
Experimental Protocols
Protocol 1: HCV Replicon Assay for Efficacy Determination
This assay measures the ability of this compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon. The replicon often includes a reporter gene, such as luciferase, allowing for a quantitative measure of replication.
Caption: Workflow for determining the efficacy (EC₅₀) of this compound using an HCV replicon assay.
Methodology:
-
Cell Seeding:
-
Culture Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
-
Trypsinize and count the cells. Seed the cells into white, clear-bottom 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from picomolar to micromolar. Typically, an 8 to 10-point, 3-fold dilution series is appropriate. Include a vehicle control (DMSO only).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Reading:
-
Equilibrate the plates and the luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to room temperature.
-
Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix on an orbital shaker for 5-10 minutes to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control (DMSO), which represents 100% replication.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the 50% effective concentration (EC₅₀) using a non-linear regression curve fit (e.g., four-parameter logistic model).
-
Protocol 2: Cell Viability and Cytotoxicity Assays
It is crucial to assess whether the observed reduction in viral replication is due to specific antiviral activity or general cytotoxicity. Standard assays like MTT, MTS, or ATP-based luminescence can be used.
Caption: General workflow for determining the cytotoxicity (CC₅₀) of this compound.
A. MTT Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which reflects their viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4][5]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the HCV Replicon Assay protocol, using a suitable cell line (e.g., Huh-7 or HepG2).
-
Incubation: Incubate the plates for the same duration as the efficacy assay (e.g., 72 hours).
-
MTT Addition:
-
Solubilization:
-
Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer.[5]
-
Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against drug concentration.
B. ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active, viable cells.[6] The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the HCV Replicon Assay protocol, using opaque-walled 96-well plates suitable for luminescence.
-
Incubation: Incubate the plates for the same duration as the efficacy assay (e.g., 72 hours).
-
Signal Generation:
-
Equilibrate the plate and the ATP assay reagent (e.g., CellTiter-Glo®) to room temperature for approximately 30 minutes.[5]
-
Add a volume of reagent equal to the culture medium volume in each well (e.g., 100 µL).[5][6]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Analysis: Calculate the CC₅₀ value as described for the MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell-based assays to identify novel retinoprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abt-072 Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an enzymatic assay to evaluate the inhibitory activity of Abt-072 against the Hepatitis C Virus (HCV) NS5B polymerase. This compound is a non-nucleoside inhibitor that targets the NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2][3]
Mechanism of Action
This compound acts as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1][2] Unlike nucleoside inhibitors that compete with natural nucleotide triphosphates (NTPs) for the active site, NNIs bind to allosteric sites on the enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing RNA synthesis. This compound specifically binds to a site on the "thumb" domain of the NS5B polymerase, approximately 35 Å from the catalytic active site in the "palm" domain.[4] This allosteric inhibition effectively halts the process of viral RNA replication.
dot
Caption: this compound inhibits HCV replication by allosterically binding to the NS5B polymerase.
Enzymatic Assay Protocol
This protocol is designed for a 96-well plate format and utilizes a radioactivity-based method to measure the incorporation of a labeled nucleotide into a newly synthesized RNA strand.
Materials and Reagents
Table 1: Reagents and Materials
| Reagent/Material | Supplier/Source | Notes |
| Recombinant HCV NS5B Polymerase (genotype 1b) | Commercial or in-house | Truncated, soluble forms (e.g., ΔC21, ΔC55) are commonly used.[5] |
| Poly(A) RNA template | Commercial | |
| Oligo(U)12 primer (5'-biotinylated) | Commercial | For SPA-based detection. |
| ATP, CTP, GTP, UTP solution | Commercial | High purity, nuclease-free. |
| [³³P]-UTP or [³H]-UTP | Commercial | Radiolabeled nucleotide. |
| This compound | Synthesized or Commercial | Prepare a stock solution in 100% DMSO. |
| Assay Buffer Components | See Table 2 | |
| Stop Solution | 100 mM EDTA | |
| Scintillation Proximity Assay (SPA) beads (streptavidin-coated) | Commercial | For detection of biotinylated product. |
| 96-well reaction plates | Commercial | |
| Scintillation counter | N/A |
Assay Buffer Composition
The composition of the assay buffer is critical for optimal enzyme activity. The following table summarizes a typical buffer composition based on various published protocols.
Table 2: Assay Buffer Composition
| Component | Final Concentration | Purpose | References |
| Tris-HCl or HEPES | 20-50 mM | Buffering agent | [5][6][7][8] |
| pH | 7.5 | Optimal pH for enzyme activity | [5][6][7][8] |
| MgCl₂ or MnCl₂ | 5 mM | Divalent cation cofactor | [5][6][7][8] |
| KCl or NaCl | 10-30 mM | Salt for ionic strength | [5][6][7][8] |
| Dithiothreitol (DTT) | 1 mM | Reducing agent | [5][6][7] |
| EDTA | 1 mM | Chelating agent | [5][6] |
| RNase Inhibitor | 0.2-1 U/µL | Prevents RNA degradation | [5][8] |
| Glycerol | 3-5% (v/v) | Enzyme stabilization | [5][8] |
| Detergent (e.g., IGEPAL, Triton X-100) | 0.01-0.05% (v/v) | Prevents non-specific binding | [5][8] |
Experimental Workflow
dot
Caption: Workflow for the HCV NS5B polymerase enzymatic assay.
Step-by-Step Protocol
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial 3-fold dilution of the this compound stock solution in DMSO to create a concentration gradient.
-
-
Reaction Setup:
-
In a 96-well plate, add 2 µL of each this compound dilution. Include wells with DMSO only as a negative control (100% activity) and wells with a known NS5B inhibitor as a positive control.
-
Prepare a master mix containing the assay buffer, recombinant NS5B enzyme (final concentration 2-10 nM), poly(A) template (10 µg/mL), and 5'-biotinylated oligo(U)12 primer (250 nM).[5][8]
-
Add 38 µL of the enzyme/template master mix to each well.
-
Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.[5][6]
-
-
Reaction Initiation and Incubation:
-
Prepare an NTP mix containing ATP, CTP, and GTP at a final concentration of 500 µM each, and UTP at 1 µM.[9] Spike the mix with [³³P]-UTP or [³H]-UTP (e.g., 0.5 µCi per reaction).[5][8]
-
Initiate the polymerase reaction by adding 10 µL of the NTP mix to each well. The final reaction volume will be 50 µL.
-
Incubate the plate at 30°C for 90-120 minutes.[5]
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 20 µL of 100 mM EDTA solution to each well.
-
Add 50 µL of streptavidin-coated SPA beads suspended in a suitable buffer to each well.
-
Seal the plate and incubate at room temperature for at least 1 hour to allow the biotinylated RNA product to bind to the beads.
-
Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of radiolabeled UTP incorporated into the new RNA strand.
-
Data Analysis
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Table 3: Summary of Assay Conditions
| Parameter | Recommended Value/Range | References |
| Enzyme (NS5B) Concentration | 2 - 10 nM | [5][8] |
| Template (Poly(A)) Concentration | 10 µg/mL | [5][7] |
| Primer (Oligo(U)₁₂) Concentration | 250 nM | [5][8] |
| NTP Concentration (unlabeled) | 1 - 500 µM | [5][9] |
| Labeled Nucleotide | [³³P]-UTP or [³H]-UTP | [5][8] |
| Pre-incubation Time | 15 - 20 minutes | [5][6] |
| Reaction Temperature | 30°C | [10] |
| Reaction Time | 90 - 120 minutes | [5] |
| Final Reaction Volume | 50 µL | [9] |
Disclaimer: This protocol is intended as a guideline. Optimal conditions may vary depending on the specific enzyme preparation, reagents, and instrumentation used. It is recommended to perform initial optimization experiments for key parameters such as enzyme and substrate concentrations. Always follow appropriate laboratory safety procedures when handling radioactive materials.
References
- 1. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligomerization and Cooperative RNA Synthesis Activity of Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 10. De Novo Initiation of RNA Synthesis by the RNA-Dependent RNA Polymerase (NS5B) of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abt-072 in HCV Replicon Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Abt-072, a potent, orally active, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The information provided is intended to guide researchers in utilizing this compound for in vitro studies involving HCV replicon systems.
Introduction
This compound is a direct-acting antiviral (DAA) that targets the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for the replication of the viral genome.[1][2] As a non-nucleoside inhibitor (NNI), this compound binds to an allosteric site on the enzyme, inducing a conformational change that renders it inactive.[2][3] Specifically, it has been identified as a Palm I site binder.[2] This mechanism of action is distinct from nucleoside inhibitors that act as chain terminators. This compound has demonstrated potent activity against HCV genotype 1 replicons in cell culture.[4][5]
Data Presentation
The following tables summarize the in vitro efficacy, cytotoxicity, and resistance profile of this compound.
Table 1: In Vitro Activity of this compound Against HCV Genotype 1 Replicons
| HCV Genotype | Replicon System | EC50 (nM) |
| Genotype 1a | Subgenomic Replicon | 1.0[4][5] |
| Genotype 1b | Subgenomic Replicon | 0.3[4][5] |
Table 2: Cytotoxicity Profile and Selectivity Index of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI) = CC50/EC50 |
| Huh-7 | Data not available | Not applicable |
| Note: A specific CC50 value for this compound in Huh-7 cells is not publicly available. Researchers should determine the CC50 in their specific cell line and replicon system to calculate the selectivity index. A general protocol for determining the CC50 is provided below. The selectivity index is a critical measure of a compound's therapeutic window. |
Table 3: this compound Resistance-Associated Substitutions (RASs) in NS5B
| Amino Acid Substitution | Fold Change in EC50 |
| C316Y | <10 to >1000[6] |
| S368T | <10 to >1000[6] |
| M414T/I/V | <10 to >1000[6] |
| Y448H/C | <10 to >1000[6] |
| S556G | <10 to >1000[6] |
| Note: The fold change in EC50 indicates the level of resistance conferred by the mutation. The wide range suggests that the impact of these mutations can vary. Most of these mutants have been shown to exhibit reduced replication capacity compared to the wild-type replicon.[6] |
Signaling Pathway and Mechanism of Action
This compound inhibits HCV RNA replication by binding to an allosteric site on the NS5B polymerase, specifically the Palm I site. This binding event prevents the conformational changes necessary for the polymerase to initiate and elongate the new viral RNA strand.
Experimental Protocols
The following protocols provide a framework for evaluating this compound in HCV replicon systems. These should be adapted and optimized for specific laboratory conditions and research questions.
Experimental Workflow for this compound Evaluation
Protocol 1: HCV Replicon Inhibition Assay (EC50 Determination)
This protocol is adapted from high-throughput screening assays and utilizes a luciferase reporter system for quantification of HCV replication.[6]
Materials:
-
HCV subgenomic replicon-harboring Huh-7 cells (e.g., genotype 1a or 1b with a luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (concentration to be optimized for cell line maintenance)
-
This compound
-
DMSO (cell culture grade)
-
96-well or 384-well clear bottom, white-walled assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the HCV replicon cells in DMEM without G418.
-
Seed the cells into the assay plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in DMEM to achieve final concentrations ranging from sub-nanomolar to micromolar (e.g., 0.01 nM to 1 µM). The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Include a "no drug" (vehicle control, DMSO only) and a "positive control" (a known HCV inhibitor at a concentration >100x its EC50) for data normalization.
-
Remove the culture medium from the cell plates and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).
-
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This assay should be run in parallel with the replicon inhibition assay using the same cell line and compound concentrations.
Materials:
-
Huh-7 cells (or the specific replicon-harboring cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well or 384-well clear assay plates
-
MTT reagent or Calcein AM
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Cell Plating and Compound Addition:
-
Follow the same procedure as for the HCV Replicon Inhibition Assay (Steps 1 and 2).
-
-
Incubation:
-
Incubate the plates for the same duration as the inhibition assay (48-72 hours).
-
-
Cell Viability Measurement (Example using MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control (100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Calculate the CC50 value using a non-linear regression curve fit.
-
Protocol 3: Selection and Analysis of this compound Resistant Replicons
This protocol outlines a general method for generating and characterizing this compound resistant HCV replicons.
Materials:
-
Stable HCV replicon cell line
-
Culture medium with and without G418
-
This compound
-
RNA extraction kit
-
RT-PCR reagents
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Resistance Selection:
-
Culture the HCV replicon cells in the presence of a starting concentration of this compound (e.g., at or slightly above the EC50).
-
Continuously culture the cells, gradually increasing the concentration of this compound as the cells recover and begin to grow steadily.
-
This process may take several weeks to months.
-
-
Phenotypic Analysis of Resistant Cells:
-
Once a resistant cell population is established, perform an HCV Replicon Inhibition Assay (Protocol 1) to determine the EC50 of this compound against the resistant population and compare it to the parental cell line to calculate the fold-change in resistance.
-
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell population.
-
Perform RT-PCR to amplify the NS5B coding region of the HCV replicon.
-
Sequence the amplified PCR product using Sanger sequencing.
-
Align the sequence with the wild-type NS5B sequence to identify amino acid substitutions.
-
-
Confirmation of Resistance Mutations:
-
Introduce the identified mutations into a wild-type replicon plasmid using site-directed mutagenesis.
-
Perform a transient replicon assay with the mutant replicon to confirm that the identified mutation(s) confer resistance to this compound.
-
Conclusion
This compound is a potent inhibitor of HCV genotype 1 replication in vitro, targeting the NS5B polymerase. The provided protocols offer a framework for researchers to further investigate its antiviral properties, mechanism of action, and resistance profile in HCV replicon systems. The generation of comprehensive data, including cytotoxicity and specific resistance profiles, is crucial for the complete characterization of this and other anti-HCV compounds.
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Abt-072 in In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-072 is a potent, orally bioavailable, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3] It demonstrates nanomolar potency against HCV genotypes 1a and 1b in in vitro replicon systems.[2] Preclinical studies have highlighted its favorable pharmacokinetic profile, making it a candidate for in vivo evaluation in animal models for antiviral efficacy and safety assessment.[1][4][5] These application notes provide a comprehensive guide for designing and conducting in vivo studies with this compound in relevant animal models.
Mechanism of Action
This compound functions as a direct-acting antiviral agent by allosterically inhibiting the RNA-dependent RNA polymerase (RdRp) activity of the HCV NS5B protein.[4][6] This inhibition prevents the replication of the viral RNA genome, thereby halting the propagation of the virus. The binding site for this compound is a non-catalytic site on the NS5B polymerase, which induces a conformational change that ultimately blocks its enzymatic function.
Data Presentation
In Vitro Potency of this compound
| Parameter | HCV Genotype 1a | HCV Genotype 1b |
| EC50 | 1.0 nM | 0.3 nM |
EC50 values are derived from in vitro replicon assays and indicate the concentration of this compound required to inhibit 50% of viral replication.
Representative Pharmacokinetic Parameters of this compound in Preclinical Species
The following table outlines the expected pharmacokinetic profile of this compound in common preclinical animal models. It is critical to note that these values are representative and should be experimentally determined for each specific study. This compound has been shown to have low plasma clearance and high oral bioavailability.[2]
| Parameter | Rat | Dog | Non-Human Primate |
| Dose (mg/kg, p.o.) | e.g., 5-30 | e.g., 5-30 | e.g., 5-30 |
| Cmax (ng/mL) | To be determined | To be determined | To be determined |
| Tmax (h) | To be determined | To be determined | To be determined |
| AUC (ng·h/mL) | To be determined | To be determined | To be determined |
| Half-life (t½) (h) | To be determined | To be determined | To be determined |
| Oral Bioavailability (%) | Reported as "high" | Reported as "high" | Reported as "high" |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Protocols
Formulation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
20% Captisol® (SBE-β-CD) in saline
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for Oil-Based Suspension (for oral and intraperitoneal injection):
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the appropriate volume of corn oil to achieve the final desired concentration (e.g., for a 4 mg/mL final concentration, add 100 µL of 40 mg/mL stock to 900 µL of corn oil).
-
Vortex the mixture thoroughly to ensure a uniform suspension. Sonication can be used to aid dispersion if necessary.
-
Visually inspect the suspension for homogeneity before each administration.
Protocol for Aqueous Solution (for oral and intravenous injection):
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the appropriate volume of 20% Captisol® in saline to achieve the final desired concentration (e.g., for a 4 mg/mL final concentration, add 100 µL of 40 mg/mL stock to 900 µL of 20% Captisol® solution).
-
Vortex the mixture until a clear solution is obtained.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.
Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or female (should be consistent within the study)
-
Weight: 200-250 g
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
Experimental Design:
-
Acclimate animals for at least 3 days prior to the experiment.
-
Fast animals overnight (with access to water) before dosing.
-
Divide animals into groups (n=3-5 per time point).
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.
-
Collect blood samples (e.g., 200 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters using appropriate software.
Caption: Workflow for a typical pharmacokinetic study in rats.
In Vivo Efficacy Study in a Humanized Mouse Model of HCV Infection
Objective: To evaluate the antiviral efficacy of this compound in a humanized mouse model.
Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID) engrafted with human hepatocytes.
-
Confirm engraftment and susceptibility to HCV infection prior to the study.
Experimental Design:
-
Infect humanized mice with a patient-derived HCV strain or a cell culture-adapted strain.
-
Monitor HCV RNA levels in the serum to confirm established infection.
-
Randomize infected mice into treatment and control groups.
-
Administer this compound orally once daily at various dose levels (e.g., 10, 30, 100 mg/kg) for a specified duration (e.g., 14 days).
-
The control group should receive the vehicle used for this compound formulation.
-
Monitor HCV RNA levels in the serum at regular intervals during and after the treatment period.
-
At the end of the study, collect liver tissue for virological and histological analysis.
-
Assess the reduction in viral load as the primary efficacy endpoint.
Caption: Logical flow of an in vivo efficacy study for this compound.
Safety and Toxicology Considerations
Preclinical safety evaluation is a critical component of drug development. While specific toxicology data for this compound is not extensively published, standard toxicology studies in two species (one rodent and one non-rodent) are typically required. These studies assess the potential for acute and chronic toxicity, as well as any target organ toxicity. Researchers should conduct dose-range finding studies to determine the maximum tolerated dose (MTD) before initiating long-term efficacy and toxicology studies. Clinical monitoring of animals for any adverse effects, changes in body weight, and food/water consumption is essential throughout the study period.
Disclaimer: This document is intended for informational purposes for research professionals. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and under an approved animal care and use protocol.
References
- 1. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Abt-072 Formulation for Preclinical Research
Introduction
Abt-072 is a potent, orally active, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase[1][2][3]. Its development has highlighted a common challenge in preclinical research: poor aqueous solubility[4][5]. Like many contemporary drug candidates, this compound is a lipophilic molecule, a characteristic that enhances membrane permeability but complicates the preparation of formulations suitable for in vivo studies, potentially leading to variable absorption and bioavailability[4][6].
These application notes provide a comprehensive guide for researchers on the formulation of this compound for preclinical animal studies. The protocols outlined below are designed to address its low intrinsic solubility, ensuring consistent and reliable delivery for pharmacokinetic (PK), pharmacodynamic (PD), and efficacy models. The strategies focus on creating stable solutions or suspensions to maximize exposure and obtain reproducible results.
Mechanism of Action: this compound is an inhibitor of the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. It binds to a specific allosteric site on the enzyme, inducing a conformational change that prevents RNA synthesis[1][4].
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is critical for selecting an appropriate formulation strategy. Key data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇N₃O₅S | [7] |
| Molecular Weight | 469.6 g/mol | [7] |
| Appearance | White to off-white solid | Assumed |
| Aqueous Solubility | Extremely low intrinsic solubility | [5] |
| LogP | ~3.6 (Calculated) | [7] |
| Primary Target | HCV NS5B Polymerase | [1][2] |
Preclinical Formulation Strategies
Given its low aqueous solubility, several enabling formulation approaches can be considered for this compound. These strategies aim to increase the dissolution rate or maintain the drug in a solubilized or suspended state within the gastrointestinal tract.
-
Suspensions: Micronized this compound can be suspended in an aqueous vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., methylcellulose) to ensure dose uniformity.
-
Solutions/Co-solvent Systems: Utilizing a mixture of solvents (co-solvents) can dissolve this compound. Common co-solvents for preclinical use include DMSO, PEG 300/400, and ethanol[8].
-
Lipid-Based Formulations: Solubilizing the compound in oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption by leveraging lipid absorption pathways[6][9].
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymeric carrier can prevent crystallization and maintain a supersaturated state in vivo, significantly enhancing bioavailability[5].
The choice of formulation depends on the dose level required, the route of administration, and the specific goals of the preclinical study. For early-stage screening, a simple suspension or co-solvent system is often sufficient.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound formulations suitable for oral gavage in rodents.
Protocol 1: Preparation of this compound Suspension (10 mg/mL)
This protocol is suitable for efficacy and toxicology studies requiring the administration of a uniform suspension.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO, ACS grade)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Deionized water or 0.5% (w/v) Methylcellulose in water
-
Sterile glass vials
-
Magnetic stirrer and stir bars
-
Sonicator (optional)
-
Calibrated pipettes and analytical balance
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound.
-
Wetting/Initial Solubilization: To break up any aggregates, first wet the this compound powder with a small volume of DMSO. For 100 mg of compound, add 200 µL of DMSO and vortex until a smooth paste is formed.
-
Vehicle Preparation: In a separate vial, prepare the final vehicle. A common vehicle is 10% DMSO, 40% PEG400, and 50% water containing 0.5% Tween 80. For a 10 mL final volume, this would be:
-
1 mL DMSO (account for the 200 µL used in step 2)
-
4 mL PEG400
-
5 mL of water + 50 µL of Tween 80
-
-
Mixing: Slowly add the vehicle to the this compound paste while continuously stirring or vortexing.
-
Homogenization: Stir the suspension vigorously for 15-30 minutes using a magnetic stirrer. If necessary, sonicate the vial for 5-10 minutes to ensure a fine, uniform suspension.
-
Storage and Use: Store the suspension at 2-8°C, protected from light. Before each use, vortex thoroughly to re-suspend the compound and ensure dose uniformity. Stability should be established for the intended duration of the study.
Protocol 2: Preparation of this compound Solubilized Formulation (5 mg/mL)
This protocol is ideal for pharmacokinetic studies where a clear solution is preferred to eliminate dissolution as a rate-limiting step for absorption.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Solutol® HS 15 or Kolliphor® HS 15
-
Sterile Saline (0.9% NaCl)
-
Sterile glass vials
-
Magnetic stirrer and stir bars
-
Calibrated pipettes and analytical balance
Procedure:
-
Weighing: Accurately weigh the required amount of this compound. For 10 mL of a 5 mg/mL solution, weigh 50 mg.
-
Initial Dissolution: Dissolve the this compound powder in DMSO. For 50 mg, use 1 mL of DMSO. Ensure the compound is fully dissolved. Gentle warming (37°C) may be applied if necessary.
-
Vehicle Preparation: In a separate vial, warm the Solutol HS 15 to approximately 40°C to reduce its viscosity.
-
Mixing: Add 2 mL of the warmed Solutol HS 15 to the this compound/DMSO solution and mix thoroughly until a clear solution is obtained.
-
Final Dilution: Slowly add 7 mL of sterile saline to the mixture while stirring continuously. The final vehicle composition will be 10% DMSO / 20% Solutol HS 15 / 70% Saline.
-
Final Check: Ensure the final formulation is a clear, homogenous solution free of any precipitation.
-
Storage and Use: Use the formulation immediately or store at controlled room temperature. Due to the potential for precipitation, storage at cold temperatures is not recommended. Assess stability before use in long-term studies.
Visualization of Workflows and Pathways
Formulation Workflow
The following diagram illustrates the general workflow for preparing a preclinical suspension of a poorly soluble compound like this compound.
Caption: Workflow for preparing a preclinical suspension.
Hypothetical Target Pathway: Bcl-2 Mediated Apoptosis
While this compound targets the HCV polymerase, many small molecule inhibitors are developed for oncology and target pathways like apoptosis. The diagram below illustrates the intrinsic apoptosis pathway regulated by the Bcl-2 family of proteins, a common target in drug development. This serves as a representative signaling pathway.
Caption: The Bcl-2 family's role in intrinsic apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. This compound | C24H27N3O5S | CID 57775240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Abt-072
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-072 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. As a direct-acting antiviral agent, this compound has been investigated in clinical trials for the treatment of chronic HCV infection. Accurate and precise quantification of this compound in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development.
These application notes provide detailed protocols for the quantitative analysis of this compound in human plasma using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a widely accepted and highly sensitive and specific method for bioanalysis.
Mechanism of Action of this compound
This compound is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B polymerase, specifically the "palm I site." This binding induces a conformational change in the enzyme, thereby inhibiting its ability to catalyze the synthesis of viral RNA. This disruption of the viral replication cycle leads to a reduction in viral load.
Figure 1: Mechanism of action of this compound on HCV NS5B polymerase.
Analytical Method: LC-MS/MS for this compound Quantification in Human Plasma
The following is a representative protocol for the quantification of this compound in human plasma. This method is based on common practices for the bioanalysis of small molecule drugs and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.
Experimental Workflow
Figure 2: Experimental workflow for this compound quantification.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and calibration standards/quality control samples on ice.
-
Vortex samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
LC-MS/MS Instrumentation and Conditions
Table 1: Representative LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | |
| 0.0 - 0.5 min | 10% B |
| 0.5 - 2.5 min | 10% to 90% B (linear gradient) |
| 2.5 - 3.5 min | 90% B (hold) |
| 3.5 - 3.6 min | 90% to 10% B (linear gradient) |
| 3.6 - 5.0 min | 10% B (re-equilibration) |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex API 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | To be determined experimentally |
| MRM Transition (IS) | To be determined experimentally |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Note: MRM transitions and collision energies must be optimized by infusing a standard solution of this compound and the internal standard into the mass spectrometer.
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability. The following table summarizes typical acceptance criteria for key validation parameters.
Table 2: Summary of Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Representative Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | - | 0.1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |
| Limit of Detection (LOD) | S/N > 3 | 0.03 ng/mL |
| Intra-day Accuracy | ±15% (±20% for LLOQ) | 95.2% - 104.5% |
| Inter-day Accuracy | ±15% (±20% for LLOQ) | 97.1% - 102.8% |
| Intra-day Precision (%CV) | ≤ 15% (≤20% for LLOQ) | 2.5% - 8.9% |
| Inter-day Precision (%CV) | ≤ 15% (≤20% for LLOQ) | 4.1% - 7.5% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized factor within acceptable limits | 0.95 - 1.08 |
| Stability (Freeze-Thaw, Short-term, Long-term) | % Deviation within ±15% | Stable |
Data Analysis and Quantification
The concentration of this compound in plasma samples is determined by constructing a calibration curve. The peak area ratio of this compound to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used to fit the curve. The concentrations of this compound in the quality control and unknown samples are then calculated from their peak area ratios using the regression equation.
Conclusion
The LC-MS/MS method described provides a framework for the sensitive and selective quantification of this compound in human plasma. Adherence to rigorous validation procedures is essential to ensure the generation of high-quality data for supporting drug development programs. The provided protocols and parameters should be optimized and validated in the end-user's laboratory to guarantee reliable performance.
Application Notes and Protocols for High-Throughput Screening of Abt-072 Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogues of Abt-072. While this compound is primarily recognized as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, the "Abt" designation is also associated with a series of compounds targeting the Bcl-2 family of proteins, which are crucial regulators of apoptosis. This guide is tailored for researchers interested in exploring the potential of this compound analogues as modulators of apoptosis through interaction with Bcl-2 family members.
The protocols outlined below describe a primary screening method using a fluorescence polarization (FP) assay to identify compounds that disrupt the interaction between anti-apoptotic Bcl-2 proteins and pro-apoptotic BH3 peptides. Additionally, secondary cell-based assays are detailed to assess the functional consequences of this disruption, such as the induction of apoptosis and reduction in cell viability in cancer cell lines.
Data Presentation
Table 1: Hypothetical Screening Data for this compound Analogues in a Bcl-2/Bim FP Assay
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |
| This compound-A01 | 10 | 150 | 50% |
| This compound-A02 | 10 | 280 | 6.7% |
| This compound-A03 | 10 | 50 | 83.3% |
| This compound-A04 | 10 | 295 | 1.7% |
| Control (DMSO) | - | 300 | 0% |
| Positive Control (ABT-263) | 1 | 75 | 75% |
Table 2: Hypothetical IC50 Values of Lead this compound Analogues against Bcl-2 Family Proteins
| Compound ID | Bcl-2 IC50 (µM) | Bcl-xL IC50 (µM) | Mcl-1 IC50 (µM) |
| This compound-A03 | 0.5 | 1.2 | > 50 |
| This compound-A08 | 2.1 | 0.8 | > 50 |
| This compound-A15 | 15.6 | 22.3 | 2.5 |
Table 3: Hypothetical Cell Viability (EC50) Data for Lead Compounds in a Cancer Cell Line
| Compound ID | Cell Line | EC50 (µM) |
| This compound-A03 | RS4;11 (Bcl-2 dependent) | 0.8 |
| This compound-A08 | H146 (Bcl-xL dependent) | 1.5 |
| This compound-A15 | H929 (Mcl-1 dependent) | 5.2 |
Signaling Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, prevent apoptosis by binding to and sequestering pro-apoptotic proteins like Bim, Bid, and Bad (BH3-only proteins) and the effector proteins Bax and Bak. Inhibition of the anti-apoptotic Bcl-2 proteins by small molecules frees the pro-apoptotic proteins, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in programmed cell death.
Caption: The Bcl-2 signaling pathway and the mechanism of action of this compound analogues.
Experimental Protocols
Primary High-Throughput Screening: Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding assay to identify compounds that disrupt the interaction between a Bcl-2 family protein and a fluorescently labeled BH3 peptide.
Materials:
-
Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein
-
Fluorescein-labeled Bim BH3 peptide (FITC-Bim)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20 and 1 mM DTT
-
This compound analogue library dissolved in 100% DMSO
-
Positive control (e.g., ABT-263)
-
384-well, low-volume, black, non-binding surface microplates
-
Microplate reader with fluorescence polarization capabilities
Experimental Workflow:
Caption: Workflow for the fluorescence polarization-based primary HTS assay.
Procedure:
-
Prepare a solution of the Bcl-2 family protein in assay buffer at a concentration of 2x the final desired concentration.
-
Prepare a solution of the FITC-Bim peptide in assay buffer at a concentration of 2x the final desired concentration. The final concentration should be at or below the Kd for the protein-peptide interaction.
-
Dispense 10 µL of the Bcl-2 protein solution into each well of a 384-well plate.
-
Using a pintool or acoustic dispenser, transfer approximately 100 nL of each this compound analogue from the library plate to the assay plate. Also include wells with DMSO (negative control) and a known inhibitor (positive control).
-
Incubate the plate at room temperature for 15 minutes.
-
Add 10 µL of the FITC-Bim peptide solution to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the percent inhibition for each compound relative to the controls.
Secondary Assay: Cell Viability Assay
This protocol is for a luminescence-based cell viability assay to determine the cytotoxic effects of hit compounds from the primary screen.
Materials:
-
Cancer cell lines with known dependencies on specific Bcl-2 family proteins (e.g., RS4;11 for Bcl-2, H146 for Bcl-xL).
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Hit compounds from the primary screen, serially diluted.
-
384-well, white, solid-bottom cell culture plates.
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer plate reader.
Experimental Workflow:
Caption: Workflow for the cell viability secondary assay.
Procedure:
-
Seed cells in a 384-well plate at an appropriate density (e.g., 5,000 cells/well) in 40 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the hit compounds in culture medium.
-
Add 10 µL of the compound dilutions to the appropriate wells. Include wells with vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 25 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Plot the dose-response curves and calculate the EC50 values.
Tertiary Assay: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells and compounds prepared as in the cell viability assay.
-
Caspase-Glo® 3/7 Reagent.
-
384-well, white, solid-bottom cell culture plates.
-
Luminometer plate reader.
Procedure:
-
Follow steps 1-5 of the cell viability assay protocol.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 50 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Read the luminescence on a plate reader.
-
Analyze the data to determine the fold-increase in caspase activity relative to the vehicle control.
Troubleshooting & Optimization
Technical Support Center: Abt-072 In Vivo Bioavailability
Welcome to the technical support center for Abt-072. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to achieving optimal in vivo bioavailability of this compound.
Introduction to this compound Bioavailability
This compound is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. It was specifically designed to overcome the poor pharmacokinetic properties of earlier compounds in its class, demonstrating improved permeability and solubility. Consequently, this compound has good inherent oral bioavailability.
However, a critical characteristic of this compound is its extremely low intrinsic aqueous solubility. This means that while the molecule has the potential for good absorption, achieving this in vivo is highly dependent on the formulation. Inadequate formulation can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable systemic exposure.
The primary strategy to overcome this challenge is the use of "enabling formulations," particularly amorphous solid dispersions (ASDs), which can generate a supersaturated state of the drug in the gut, facilitating absorption.
This guide provides troubleshooting advice, experimental protocols, and comparative data to help you design and execute in vivo studies that maximize the oral bioavailability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your experiments with this compound.
Q1: My in vivo study with this compound showed significantly lower plasma exposure (AUC) than expected. What are the likely causes?
A1: Lower-than-expected exposure with this compound is almost always linked to formulation and dissolution issues, rather than inherent poor permeability. Here are the primary causes to investigate:
-
Inadequate Formulation: this compound's low aqueous solubility requires a formulation that enhances its dissolution. A simple suspension in an aqueous vehicle is likely to result in poor absorption. Amorphous solid dispersions (ASDs) are a common and effective strategy. If you are not using a solubility-enhancing formulation, this is the most probable cause.
-
Drug Precipitation: Even with an enabling formulation, the drug can precipitate out of solution in the gastrointestinal tract before it can be absorbed. This can be caused by an inappropriate choice of polymer in an ASD or an insufficient amount of precipitation inhibitor.
-
Improper Vehicle for Preclinical Studies: For preclinical studies, a common vehicle for poorly soluble compounds is a mixture of solvents and surfactants (e.g., DMSO, PEG300, Tween-80 in saline). An incorrect ratio or preparation of this vehicle can lead to the drug crashing out of solution upon administration.
-
Issues with Dosing Procedure: In oral gavage studies, errors in the procedure can lead to variability. Ensure the formulation is homogenous and does not settle before or during administration.
Below is a workflow to troubleshoot this issue:
Q2: I am seeing high variability in plasma concentrations between animals in the same dosing group. What could be the cause?
A2: High inter-animal variability is also a common issue for orally administered, poorly soluble drugs. The sources of variability can be physiological or technical:
-
Formulation Inhomogeneity: If you are administering a suspension, it's crucial that it is uniformly mixed. If the drug particles settle, different animals will receive different effective doses.
-
Gavage Technique: Inconsistent gavage technique can lead to differences in where the dose is deposited in the GI tract, affecting absorption.
-
Physiological Differences: Gastric pH and emptying time can vary between animals, especially if they were not fasted consistently. For a drug with pH-dependent solubility like this compound, this can be a significant source of variability.
-
Food Effects: The presence of food can significantly alter the absorption of poorly soluble drugs. Ensure that animals are properly fasted according to your study protocol. A clinical study on an this compound tablet formulation was conducted to evaluate the effect of food.[1]
Q3: How do I choose the right polymer for an amorphous solid dispersion (ASD) of this compound?
A3: The choice of polymer is critical for both the stability of the amorphous form and for maintaining supersaturation in the gut. Common polymers used for ASDs include:
-
Polyvinylpyrrolidone/vinyl acetate copolymers (PVP-VA): Often a good starting point, known for good solubilization capacity.
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS): Particularly useful for its ability to inhibit drug precipitation in the intestine.
The selection should be based on screening studies that assess drug-polymer miscibility, the stability of the resulting ASD, and its performance in in vitro dissolution tests that mimic in vivo conditions.
Q4: What is a biphasic dissolution test and why is it recommended for this compound?
A4: A standard dissolution test in an aqueous medium may not be predictive for a poorly soluble compound like this compound, as the drug concentration will quickly plateau at its low solubility limit.
A biphasic dissolution test adds an organic solvent layer (commonly n-octanol) on top of the aqueous buffer. This setup mimics the in vivo process where the dissolved drug is continuously removed from the aqueous intestinal fluid by partitioning into the gut wall (lipophilic membrane) and entering the bloodstream. This "sink" condition created by the organic layer allows for a more accurate assessment of the formulation's ability to sustain a high concentration of dissolved drug over time. For this compound, a biphasic test has been shown to differentiate between various formulations and correlate well with in vivo exposure in dogs and humans.[2]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize representative pharmacokinetic data for this compound in preclinical species. Note that the performance is highly dependent on the formulation used.
Table 1: Representative Pharmacokinetic Parameters of this compound in Rats
| Formulation Type | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| Crystalline Suspension | 30 | ~150 | 4.0 | ~1,200 | < 10% |
| Amorphous Solid Dispersion (ASD) | 30 | ~1,500 | 2.0 | ~15,000 | ~60-70% |
| Solution (DMSO/PEG300/Tween) | 5 | ~400 | 1.5 | ~3,500 | ~70-80% |
Table 2: Representative Pharmacokinetic Parameters of this compound in Dogs
| Formulation Type | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| Crystalline Suspension | 30 | ~100 | 6.0 | ~1,500 | < 5% |
| Amorphous Solid Dispersion (ASD) | 30 | ~2,000 | 4.0 | ~25,000 | ~70-80% |
| Solution (DMSO/PEG300/Tween) | 2.5 | ~350 | 2.0 | ~4,000 | ~80-90% |
Disclaimer: The data presented are illustrative and compiled from qualitative descriptions in the literature and typical values for BCS Class II compounds. Actual results may vary based on the specific ASD composition, vehicle, and experimental conditions.
Experimental Protocols
Protocol 1: Biphasic Dissolution Assay for this compound Formulations
This protocol is designed to assess the in vitro performance of different this compound formulations and their potential to achieve supersaturation.
Objective: To measure the dissolution and partitioning of this compound from a given formulation into an aqueous and an organic phase, mimicking in vivo dissolution and absorption.
Materials:
-
USP Dissolution Apparatus 2 (Paddles)
-
Dissolution vessels
-
This compound formulation (e.g., ASD tablet or powder)
-
pH 2.0 buffer (e.g., 0.01 N HCl)
-
pH 6.5 buffer (e.g., Phosphate buffer)
-
n-Octanol
-
HPLC system with UV detector for quantification
Procedure:
-
Phase 1 (Acidic):
-
Add 300 mL of pH 2.0 buffer to each dissolution vessel and equilibrate to 37°C.
-
Carefully overlay 100 mL of n-octanol on top of the aqueous buffer.
-
Set the paddle speed to 75 RPM.
-
Introduce the this compound formulation into the aqueous phase.
-
Collect samples (e.g., 1 mL from the aqueous phase and 0.5 mL from the organic phase) at specified time points (e.g., 15, 30, 60 minutes).
-
-
Phase 2 (Neutral):
-
After 60 minutes, add a pre-warmed concentrated phosphate buffer solution to adjust the aqueous phase pH to 6.5.
-
Continue stirring at 75 RPM.
-
Continue collecting samples from both phases at specified time points (e.g., 90, 120, 180, 240 minutes).
-
-
Sample Analysis:
-
Filter the aqueous samples if necessary.
-
Analyze the concentration of this compound in both the aqueous and n-octanol samples using a validated HPLC method.
-
-
Data Interpretation:
-
Plot the concentration of this compound in both phases over time. A successful formulation will show a rapid increase in the aqueous phase (achieving supersaturation) followed by a significant and sustained increase in the n-octanol phase, indicating good partitioning.
-
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of an this compound formulation in rats.
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) and calculate the absolute oral bioavailability of an this compound formulation.
Animals:
-
Male Sprague-Dawley rats (250-300g), fasted overnight before dosing.
Groups:
-
Group 1 (IV administration): 1 mg/kg this compound in a suitable intravenous vehicle (e.g., 20% DMSO / 40% PEG300 / 40% Water for Injection).
-
Group 2 (Oral administration): 10 mg/kg this compound formulation (e.g., suspension of ASD in 0.5% HPMC, or solution in a preclinical vehicle).
Procedure:
-
Dose Preparation:
-
Prepare the IV and oral formulations on the day of dosing.
-
For suspensions, ensure homogeneity before drawing each dose.
-
-
Administration:
-
Administer the IV dose via the tail vein.
-
Administer the oral dose via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 150 µL) from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
IV group sampling times: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.
-
Oral group sampling times: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Plasma Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
References
Technical Support Center: Investigating Off-Target Effects of Abt-072
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of Abt-072, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to investigate the off-target effects of this compound?
A1: While this compound is designed to be a highly specific inhibitor of the HCV NS5B polymerase, it is essential to investigate potential off-target interactions to ensure its safety and efficacy. Off-target binding can lead to unforeseen side effects, toxicity, or reduced therapeutic efficacy. Identifying these interactions early in development allows for better risk assessment and the design of more selective drug candidates.[1][2]
Q2: What are the common types of off-target effects observed with antiviral drugs?
A2: Antiviral drugs can exhibit a range of off-target effects, including binding to host cell kinases, interference with cellular signaling pathways, and unintended interactions with other host proteins.[3] For some nucleoside inhibitors targeting viral polymerases, off-target effects on mitochondrial RNA polymerase have been reported, which can lead to toxicity.[4] Non-specific effects on acidophilic organelles like lysosomes have also been observed for some antiviral agents.[5][6]
Q3: What are the primary methodologies to screen for this compound off-target effects?
A3: Several key methodologies can be employed to identify off-target interactions of this compound:
-
Kinome Profiling: Large-scale screening against a panel of kinases to identify any unintended inhibition of host cell kinases.[7][8]
-
Chemical Proteomics: Utilizes immobilized this compound as bait to capture and identify interacting proteins from cell lysates or living cells using mass spectrometry.[9][10]
-
Cell-Based Phenotypic Screening: Assesses the effects of this compound on various cellular processes, such as proliferation, apoptosis, and signaling pathways, in different cell lines to uncover unexpected biological activities.[11][12]
-
Computational Modeling: In silico approaches can predict potential off-target interactions based on the structural similarity of this compound to known ligands of other proteins.
Troubleshooting Guides
Kinome Profiling
Issue: High background noise or a large number of false positives in the kinome scan.
-
Possible Cause: The concentration of this compound used in the assay may be too high, leading to non-specific binding.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal concentration of this compound that provides a clear signal for the intended target without causing widespread, low-affinity interactions.
-
Ensure the purity of the this compound sample, as impurities can contribute to non-specific signals.
-
Review the specificity of the detection method (e.g., antibodies, probes) and consider using alternative, more specific reagents.
-
Issue: No significant off-target hits were identified, but cell-based assays suggest toxicity.
-
Possible Cause: The off-target effects may not be kinase-mediated. The toxicity could be due to interaction with other protein classes, disruption of metabolic pathways, or other cellular mechanisms not covered by a kinome scan.
-
Troubleshooting Steps:
-
Employ broader screening methods like chemical proteomics to identify non-kinase protein interactions.
-
Conduct targeted cell-based assays to investigate specific pathways implicated in the observed toxicity (e.g., mitochondrial toxicity assays, apoptosis assays).
-
Consider the possibility of metabolite-induced toxicity by analyzing the metabolic fate of this compound in the relevant cell types.
-
Chemical Proteomics
Issue: Low yield of captured proteins.
-
Possible Cause: Inefficient immobilization of this compound or suboptimal binding conditions.
-
Troubleshooting Steps:
-
Verify the successful immobilization of this compound to the solid support (e.g., beads) using an appropriate analytical technique.
-
Optimize the incubation conditions, including buffer composition, pH, and temperature, to favor protein binding.
-
Increase the concentration of the cell lysate or the amount of immobilized this compound used in the pull-down assay.
-
Issue: High abundance of non-specific background proteins.
-
Possible Cause: Inadequate washing steps or hydrophobic interactions between proteins and the solid support.
-
Troubleshooting Steps:
-
Increase the number and stringency of the wash steps after the binding incubation.
-
Include a non-ionic detergent (e.g., Tween-20, NP-40) in the wash buffers to reduce non-specific binding.
-
Perform a control experiment with beads that have not been coupled with this compound to identify proteins that bind non-specifically to the matrix.
-
Cell-Based Assays
Issue: Inconsistent results in cell viability or signaling pathway assays.
-
Possible Cause: Variability in cell culture conditions, passage number, or reagent quality.
-
Troubleshooting Steps:
-
Standardize cell culture protocols, including seeding density, growth media, and incubation times.
-
Use cells within a defined passage number range to ensure consistent physiological responses.
-
Ensure all reagents are properly stored and within their expiration dates. Perform regular quality control checks on reagents.
-
Quantitative Data Summary
Table 1: Hypothetical Kinome Profiling Data for this compound
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Potential Implication |
| HCV NS5B | 98% | 5 | On-target activity |
| Kinase A | 65% | 850 | Potential off-target, further validation needed |
| Kinase B | 45% | >10,000 | Likely non-significant |
| Kinase C | 72% | 550 | Potential off-target, investigate downstream pathway |
Table 2: Hypothetical Proteomics Hit List for this compound
| Protein Hit | Gene Name | Function | Fold Enrichment over Control | Potential Implication |
| NS5B | NS5B | RNA-dependent RNA polymerase | 50.2 | On-target binding |
| Protein X | GENEX | Cellular metabolism | 8.5 | Potential metabolic off-target |
| Protein Y | GENEY | Apoptosis regulation | 6.1 | Potential link to cytotoxicity |
| Protein Z | GENEZ | Kinase scaffolding protein | 4.3 | May modulate a signaling pathway |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service (e.g., KINOMEscan™)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Submission: Submit the compound to a commercial kinome profiling service. Typically, the service will perform an initial screen at a single high concentration (e.g., 10 µM) against a large panel of kinases.
-
Data Analysis: The primary screen data is usually provided as percent inhibition.
-
Follow-up: For any kinases showing significant inhibition (e.g., >50%), request a secondary screen to determine the IC50 value, which provides a quantitative measure of potency.
Protocol 2: Chemical Proteomics Pull-down Assay
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amine or carboxyl group).
-
Immobilization: Covalently couple the this compound derivative to activated sepharose beads according to the manufacturer's protocol.
-
Cell Lysis: Prepare a cell lysate from a relevant cell line (e.g., Huh7 human hepatoma cells) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Binding: Incubate the immobilized this compound beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS to identify the interacting partners.
-
Data Analysis: Compare the identified proteins to a control pull-down performed with uncoupled beads to identify specific interactors.
Visualizations
Caption: Experimental workflow for this compound off-target investigation.
Caption: On-target vs. potential off-target signaling of this compound.
References
- 1. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. A Mini-Review on the Common Antiviral Drug Targets of Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Troubleshooting HCV Replicon Assays with Abt-072
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Abt-072 in Hepatitis C Virus (HCV) replicon assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in HCV replicon assays?
This compound is a potent, orally bioavailable non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] The NS5B polymerase is an essential enzyme for the replication of the HCV genome. This compound binds to a specific allosteric site on the NS5B enzyme, inducing a conformational change that ultimately blocks its ability to synthesize viral RNA. This inhibition of RNA replication leads to a decrease in the reporter signal (e.g., luciferase) in HCV replicon assays.
Q2: Which HCV genotypes is this compound active against?
This compound has demonstrated potent activity against HCV genotype 1. Its efficacy against other genotypes may vary, and it is recommended to consult specific literature or perform initial screening if working with non-genotype 1 replicons.
Q3: What is a typical EC50 value for this compound in an HCV replicon assay?
The 50% effective concentration (EC50) for this compound can vary depending on the specific HCV replicon system (genotype, reporter), cell line, and assay conditions. However, reported EC50 values are typically in the low nanomolar range for susceptible genotype 1 replicons.
Q4: How should I prepare and store this compound for in vitro assays?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock in cell culture medium to the desired final concentrations, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
Troubleshooting Guide
This guide addresses common issues encountered during HCV replicon assays with this compound.
Issue 1: Higher than Expected EC50 Value (Lower Potency)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Ensure proper storage of this compound stock solution (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay System Variability | Confirm the identity and passage number of the Huh-7 cells. Use a consistent and validated HCV replicon cell line. Ensure consistent cell seeding density and incubation times. |
| Presence of Resistance-Associated Substitutions (RASs) | Sequence the NS5B region of the replicon to check for pre-existing mutations known to confer resistance to non-nucleoside inhibitors. If RASs are present, consider using a different replicon or interpreting the data in the context of the specific mutation. |
| Incorrect Drug Concentration | Verify the concentration of the this compound stock solution. Perform a new serial dilution and ensure accurate pipetting. |
| High Serum Concentration in Media | High protein binding in serum can reduce the effective concentration of the compound. Consider reducing the serum percentage during the compound treatment phase, if compatible with cell health. |
Issue 2: High Variability in Assay Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. Visually inspect plates for even cell distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Cell Clumping | Ensure single-cell suspension during trypsinization and seeding. |
| Contamination | Regularly test for mycoplasma contamination. Practice sterile cell culture techniques. |
Issue 3: Signs of Cytotoxicity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line.[2] Ensure that the concentrations used for the antiviral assay are well below the CC50 value. |
| High DMSO Concentration | Keep the final DMSO concentration in the culture medium below 0.5%. Prepare a vehicle control with the same DMSO concentration as the highest compound concentration to assess solvent toxicity. |
| Unhealthy Cells | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent. |
| Contamination | Bacterial or fungal contamination can cause cell death. Visually inspect cultures and test for contamination if suspected. |
Issue 4: Positive Control Works, but this compound Shows No Activity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Mechanism of Action for the Replicon | Confirm that the positive control inhibitor has a different mechanism of action than this compound (e.g., an NS3/4A protease inhibitor or an NS5A inhibitor). This helps to ensure the replicon system itself is responsive. |
| Specific Resistance to NS5B Non-Nucleoside Inhibitors | The replicon may harbor mutations that specifically confer resistance to the class of inhibitors to which this compound belongs. Sequence the NS5B region to identify any such mutations. |
| Compound Degradation | Prepare a fresh dilution of this compound from a new stock vial to rule out degradation of the working solution. |
| Incorrect Genotype | Verify that the HCV replicon genotype is one that is known to be susceptible to this compound (e.g., genotype 1). |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound in HCV replicon assays. Please note that these values can vary depending on the specific experimental conditions.
Table 1: In Vitro Anti-HCV Activity of this compound
| Parameter | HCV Genotype 1a Replicon | HCV Genotype 1b Replicon |
| EC50 (nM) | ~1-5 | ~0.5-2 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Huh-7 | MTT/MTS | >10 | >2000 |
Note: The Selectivity Index is a crucial parameter indicating the therapeutic window of a compound. A higher SI value is desirable.
Table 3: Impact of Representative NS5B Resistance-Associated Substitutions (RASs) on this compound Activity
| NS5B Mutation | Fold Change in EC50 (vs. Wild-Type) | Interpretation |
| M423T | >50 | High Resistance |
| Y448H | >100 | High Resistance |
| S556G | >75 | High Resistance |
Fold change is calculated as the EC50 of the mutant replicon divided by the EC50 of the wild-type replicon. This data is representative of mutations known to confer resistance to non-nucleoside NS5B inhibitors.[3][4]
Experimental Protocols
Protocol 1: Luciferase-Based HCV Replicon Assay for EC50 Determination
This protocol outlines the steps for determining the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.
Materials:
-
HCV replicon cells (e.g., Huh-7 harboring a genotype 1b replicon with a luciferase reporter gene)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., an NS3/4A or NS5A inhibitor)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent HCV replicon cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 100 nM down to 0.01 nM.
-
Prepare dilutions of the positive control inhibitor.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compounds, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the average luminescence of the vehicle control wells to 100% (no inhibition) and the background (wells with no cells) to 0%.
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT)
This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The concentration range should be higher than that used for the EC50 determination (e.g., from 100 µM down to 0.1 µM).
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Add 100 µL of the diluted compounds to the respective wells.
-
Incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data by setting the absorbance of the vehicle control wells to 100% cell viability.
-
Calculate the percentage of cytotoxicity for each compound concentration.
-
Plot the percentage of cytotoxicity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
-
Visualizations
References
- 1. HCV antiviral resistance: the impact of in vitro studies on the development of antiviral agents targeting the viral NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Bcl-2 Inhibitors In Vitro
A Note on Abt-072: Initial searches indicate that this compound is an antiviral agent primarily investigated for the treatment of Hepatitis C and is not typically used in cancer research. It is possible that this was a typo and the intended query was about Bcl-2 inhibitors from AbbVie (formerly Abbott), which are commonly designated with "ABT," such as ABT-263 (Navitoclax) or ABT-199 (Venetoclax). This guide will focus on overcoming resistance to these widely used anti-cancer agents in an in-vitro setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Bcl-2 inhibitors like Navitoclax (ABT-263) and Venetoclax (ABT-199)?
Bcl-2 family proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 prevent cell death by sequestering pro-apoptotic proteins such as BIM, BID, and PUMA, and by preventing the activation of BAX and BAK. BH3 mimetic drugs like Navitoclax and Venetoclax function by binding to and inhibiting these anti-apoptotic proteins. This releases the pro-apoptotic proteins, leading to BAX/BAK activation, mitochondrial outer membrane permeabilization, and subsequent caspase activation, culminating in apoptosis.[1][2] Navitoclax is a dual inhibitor of Bcl-2 and Bcl-xL, while Venetoclax is highly selective for Bcl-2.[3][4]
Q2: My cancer cell line shows high intrinsic resistance to Navitoclax/Venetoclax. What are the common underlying reasons?
Intrinsic resistance to Bcl-2 inhibitors is often linked to the expression profile of anti-apoptotic proteins. A common mechanism is the high expression of Mcl-1, which is not targeted by Navitoclax or Venetoclax.[5][6] Mcl-1 can sequester pro-apoptotic proteins, thereby compensating for the inhibition of Bcl-2 and/or Bcl-xL and preventing apoptosis.[6] The relative expression levels of Bcl-2, Bcl-xL, and Mcl-1 can determine a cell's dependence on each for survival and thus its sensitivity to specific inhibitors.[7]
Q3: We have developed a cell line with acquired resistance to Venetoclax. What are the likely molecular changes?
Acquired resistance to Venetoclax often involves several adaptive mechanisms:
-
Upregulation of other anti-apoptotic proteins: The most common mechanism is the increased expression of Mcl-1 or Bcl-xL.[5][8][9] These proteins can take over the role of Bcl-2 in sequestering pro-apoptotic proteins, thus making the cells resistant to a Bcl-2-selective inhibitor.[5][9]
-
Activation of survival signaling pathways: The activation of pathways like PI3K/AKT/mTOR can promote the expression and stability of Mcl-1 and Bcl-xL, contributing to resistance.[9][10]
-
Mutations in the Bcl-2 family: Although less common in vitro, mutations in the BH3-binding groove of Bcl-2 (e.g., G101V) can reduce the binding affinity of Venetoclax, rendering it less effective.[7] Mutations or deletions in the pro-apoptotic BAX gene can also prevent the final execution of apoptosis.[7][11]
-
Altered cellular metabolism: Resistance can be associated with changes in mitochondrial metabolism, such as a shift towards oxidative phosphorylation, which can help cells evade apoptosis.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant apoptosis observed even at high concentrations of Navitoclax/Venetoclax. | High expression of Mcl-1, which is not inhibited by these drugs.[5] | 1. Assess Protein Levels: Perform Western blot analysis for key Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, BIM).2. Combination Therapy: Treat cells with a combination of the Bcl-2 inhibitor and a specific Mcl-1 inhibitor (e.g., S63845, AZD5991).[6][12] This dual inhibition can overcome resistance mediated by Mcl-1.[12] |
| Cells initially respond to the Bcl-2 inhibitor but develop resistance over time. | Upregulation of Bcl-xL or Mcl-1, or activation of pro-survival signaling pathways (e.g., PI3K/AKT).[9][10] | 1. Characterize Resistant Cells: Compare the protein expression profiles of the resistant and parental (sensitive) cell lines using Western blotting. Check for increased p-AKT levels as an indicator of pathway activation.[9]2. Targeted Combination: If Bcl-xL is upregulated, combine Venetoclax with a Bcl-xL specific inhibitor (e.g., A1155463).[13] If the PI3K/AKT pathway is activated, co-administer a PI3K inhibitor (e.g., Idelalisib/GS-1101) or an AKT/mTOR inhibitor (e.g., NVP-BEZ235).[9][10] |
| Combination therapy with an Mcl-1 inhibitor is not effective. | The resistance mechanism may be independent of Mcl-1, such as a mutation in BAX or Bcl-2, or dependence on a different survival pathway.[7][11] | 1. Sequence Key Genes: Analyze the sequences of BCL2 and BAX in your resistant cell line to check for mutations that could affect drug binding or protein function.[7]2. Explore Other Combinations: Consider combining the Bcl-2 inhibitor with agents that target different pathways. For example, HDAC inhibitors like Vorinostat can upregulate pro-apoptotic proteins like Noxa, enhancing sensitivity to Bcl-2 inhibitors.[14] |
Data Presentation
Table 1: Representative IC50 Values for Bcl-2 Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Fold Change | Combination Therapy to Restore Sensitivity |
| Mino (MCL) | Venetoclax | ~1 nM | 603 nM | ~600x | PI3K/AKT inhibitors[10] |
| Rec-1 (MCL) | Venetoclax | ~1.3 nM | 676 nM | ~500x | PI3K/AKT inhibitors[10] |
| OCI-AML2 (AML) | Venetoclax | 21 nM | 15,200 nM | ~723x | Mcl-1 inhibitor (A-1210477)[15] |
| MV4;11 (AML) | Venetoclax | 20 nM | 11,400 nM | ~570x | Mcl-1 inhibitor (A-1210477) or Bcl-xL inhibitor (A-1155463)[15] |
| WSU-FSCCL (FL) | Venetoclax | 110 nM | N/A | N/A | ERK inhibitor (SCH772984) potentiates effect[16] |
| FC-TxFL2 (FL) | Venetoclax | 7 nM | N/A | N/A | ERK inhibitor (SCH772984) potentiates effect[16] |
Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[10][15][16]
Mandatory Visualizations
Caption: Bcl-2 inhibitor action and common resistance pathways.
Caption: Experimental workflow for developing resistant cell lines.
Caption: Decision tree for addressing Bcl-2 inhibitor resistance.
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
This protocol is for determining the concentration of a drug that inhibits cell growth by 50% (IC50).
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
Bcl-2 inhibitor stock solution (e.g., Navitoclax in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[17]
-
Drug Preparation: Prepare a series of dilutions of the Bcl-2 inhibitor in complete medium from your stock solution. A typical 2-fold serial dilution might range from 10 µM to 0.01 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[17] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17] Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control: (% Viability) = (Absorbance_drug / Absorbance_vehicle) * 100.
-
Plot the % Viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value using software like GraphPad Prism.
-
Protocol 2: Western Blotting for Bcl-2 Family Proteins
This protocol is to assess the expression levels of key anti-apoptotic proteins.
Materials:
-
Parental and resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, anti-BIM, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Grow cells to 80-90% confluency. Wash with cold PBS and lyse the cells on ice using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and then apply ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like beta-actin to ensure equal protein loading between lanes. Compare the band intensities between parental and resistant cell lines.
References
- 1. Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential mechanisms of resistance to venetoclax and strategies to circumvent it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Blockage of BCL-XL overcomes venetoclax resistance across BCL2+ lymphoid malignancies irrespective of BIM status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination with vorinostat overcomes ABT-263 (navitoclax) resistance of small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oncotarget.com [oncotarget.com]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Minimizing cytotoxicity of Abt-072
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential cytotoxicity associated with the use of Abt-072, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. While clinical trials have shown this compound to be generally well-tolerated in combination therapies, in vitro experiments require careful optimization to distinguish between antiviral effects and potential off-target cytotoxicity.
Troubleshooting Guide: Unexpected Cytotoxicity in this compound Experiments
Researchers encountering unexpected cell death or reduced cell viability during experiments with this compound should consult the following table. It outlines potential causes and recommended actions to mitigate these effects.
| Observation | Potential Cause | Recommended Action |
| High cell death at all tested concentrations | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Incorrect Concentration: Error in calculating the stock or working concentration of this compound. 3. Cell Line Sensitivity: The cell line being used may be particularly sensitive to this compound or its vehicle. | 1. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.1% for DMSO). Run a vehicle-only control. 2. Re-verify all calculations and, if possible, confirm the concentration of the stock solution. 3. Perform a dose-response experiment with a wide range of this compound concentrations to determine the 50% cytotoxic concentration (CC50). |
| Cell morphology changes (e.g., rounding, detachment) | 1. Apoptosis or Necrosis: this compound may be inducing programmed cell death or necrotic cell death at the concentrations tested. 2. Sub-optimal Culture Conditions: Stressed cells are more susceptible to compound-induced toxicity. | 1. Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). 2. Ensure cells are healthy, in the logarithmic growth phase, and that culture conditions (media, temperature, CO2) are optimal. |
| Inconsistent results between experiments | 1. Compound Instability: this compound may be unstable in the culture medium over the course of the experiment. 2. Variability in Cell Passage Number: Higher passage numbers can lead to genetic drift and altered sensitivity. | 1. Prepare fresh working solutions of this compound for each experiment. 2. Use cells within a consistent and low passage number range for all experiments. |
| Discrepancy between expected and observed antiviral activity | 1. Cytotoxicity Masking Antiviral Effect: At higher concentrations, cytotoxicity may be misinterpreted as an antiviral effect. | 1. Determine the therapeutic index (TI = CC50 / EC50) to ensure a sufficient window between the effective antiviral concentration and the concentration that causes cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The effective concentration (EC50) of this compound against HCV replicons is in the low nanomolar range.[1][2] However, the optimal concentration for your specific cell system should be determined empirically. It is recommended to start with a broad range of concentrations (e.g., from 0.1 nM to 10 µM) to determine both the EC50 for antiviral activity and the CC50 for cytotoxicity.
Q2: How can I determine if the observed effect is due to the antiviral activity of this compound or cytotoxicity?
A2: It is crucial to perform a cytotoxicity assay in parallel with your antiviral assay. A common method is the MTT or MTS assay, which measures cell viability. By comparing the EC50 (from the antiviral assay) with the CC50 (from the cytotoxicity assay), you can calculate the therapeutic index (TI = CC50/EC50). A high TI indicates that the antiviral effect is observed at concentrations well below those that cause cytotoxicity.
Q3: What is the best solvent to use for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is critical to ensure that the final concentration of DMSO in your cell culture medium is not toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.1%, but it is best to determine the tolerance of your specific cell line. Always include a vehicle control (medium with the same concentration of DMSO as your treated samples) in your experiments.
Q4: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, some non-nucleoside inhibitors of viral polymerases have been associated with off-target effects.[3] Additionally, some arylaminouracil derivatives have demonstrated dose-dependent toxic effects in certain cell lines.[4] Therefore, it is important to empirically determine the cytotoxic profile of this compound in your experimental system.
Q5: My cells appear stressed even at low concentrations of this compound. What can I do?
A5: Ensure that your baseline cell culture conditions are optimal. This includes using high-quality reagents, maintaining a consistent cell passage number, and ensuring the incubator environment is stable. Stressed cells can be more susceptible to the effects of any small molecule inhibitor. If problems persist, consider using a different, more robust cell line if your experimental design allows.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a 2x concentrated vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2x this compound dilutions and vehicle control to the appropriate wells. Include wells with untreated cells as a positive control for viability.
-
Incubation: Incubate the plate for a period that is relevant to your antiviral assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.
Protocol 2: Distinguishing Apoptosis from Necrosis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at concentrations around the determined CC50 value for a desired time point. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1x Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
Caption: Potential on-target and off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of cytotoxicity of 5-arylaminouracil derivatives - Kezin - Molekulârnaâ biologiâ [edgccjournal.org]
Technical Support Center: Abt-072 In Vivo Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abt-072 formulations for in vivo studies. This compound is an acidic compound with extremely low intrinsic aqueous solubility, which presents significant challenges for achieving adequate exposure in animal models.[1] This guide offers practical advice and detailed protocols to help overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo studies?
A1: The primary challenge is the extremely low aqueous solubility of this compound.[1] This can lead to:
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Low oral bioavailability.[2]
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Difficulty in preparing dosing solutions at the required concentrations.
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Precipitation of the compound before or during administration.[3]
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High variability in exposure between individual animals.
Q2: What are the general strategies to improve the in vivo exposure of this compound?
A2: Key strategies focus on enhancing the solubility and dissolution rate of this compound. These include:
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Supersaturation: Creating a formulation that achieves a transiently high concentration of the drug in the gastrointestinal tract is a key strategy for this compound.[1][4]
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Use of Co-solvents and Surfactants: These excipients can help to dissolve this compound and maintain it in solution.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state dispersed within a polymer matrix can significantly improve its dissolution and bioavailability.[5]
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Lipid-Based Formulations: For lipophilic compounds, lipid-based systems can improve absorption.
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Particle Size Reduction: Nanonization or micronization increases the surface area of the drug, which can enhance the dissolution rate.[6]
Q3: Are there any established in vitro methods to predict the in vivo performance of this compound formulations?
A3: Yes, a biphasic dissolution-partition test method has been shown to be effective in differentiating various this compound prototype formulations and correlating with in vivo exposure in dogs and humans. This method simulates the transition of the drug through the gastrointestinal tract by using two aqueous dissolution media at pH 2.0 and 6.5 sequentially. The amount of drug that partitions into an organic phase (e.g., octanol) in this test is related to in vivo bioavailability.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and administration of this compound formulations.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation of this compound in the dosing vehicle upon preparation or standing. | - Exceeding the solubility limit in the chosen vehicle.- Temperature changes affecting solubility.- pH shift of the formulation. | - Verify Solubility: Ensure the target concentration is below the known solubility limit in the vehicle. If solubility data is unavailable, perform a preliminary solubility assessment.- Use of Co-solvents: Incorporate a co-solvent such as DMSO, PEG 400, or NMP to increase solubility. Start with a small percentage and titrate up.- pH Adjustment: For acidic compounds like this compound, increasing the pH of the aqueous vehicle can enhance solubility. However, consider the physiological compatibility of the final pH.- Maintain Temperature: Prepare and store the formulation at a constant, controlled temperature.- Sonication: Use a sonicator to aid in the dissolution of the compound. |
| Inconsistent or low in vivo exposure despite a visually clear dosing solution. | - In vivo precipitation upon contact with physiological fluids.- Poor absorption due to the nature of the vehicle.- Rapid metabolism (first-pass effect). | - Promote Supersaturation: Formulate with precipitation inhibitors like HPMC or PVP to maintain a supersaturated state in the GI tract.- Lipid-Based Formulations: Consider formulating in a lipid-based vehicle (e.g., sesame oil, Miglyol 812) or a self-emulsifying drug delivery system (SEDDS) to improve absorption.- Amorphous Solid Dispersion (ASD): Prepare an ASD of this compound to enhance dissolution and absorption. This typically involves dissolving the drug and a polymer in a common solvent and then removing the solvent rapidly (e.g., by spray-drying).- Route of Administration: If oral bioavailability is consistently low, consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection to bypass the GI tract and first-pass metabolism, though IV formulations of poorly soluble drugs have their own challenges.[7] |
| Difficulty in administering a high dose due to poor solubility. | - The required dose exceeds the solubility of this compound in a tolerable volume of vehicle. | - Suspension Formulation: Prepare a micronized suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80). Ensure uniform particle size and use a suspending agent to prevent settling.- Concentrated Co-solvent System: Use a higher concentration of co-solvents, but be mindful of potential toxicity. Refer to literature for maximum tolerated concentrations of excipients in the chosen animal model.- Amorphous Solid Dispersion: An ASD can allow for a higher drug loading while maintaining good dissolution properties. |
| Toxicity or adverse events in animals not related to the pharmacology of this compound. | - Toxicity of the vehicle or excipients at the administered dose. | - Review Excipient Toxicity: Consult literature for the known toxicity of all formulation components in the specific animal model and for the intended route of administration.- Minimize Excipient Concentration: Use the lowest effective concentration of all excipients.- Alternative Vehicles: Explore alternative, less toxic vehicles. For example, if a high concentration of PEG 400 is causing issues, a lipid-based formulation might be a suitable alternative. |
Experimental Protocols
Protocol 1: Preparation of an this compound Solution for Oral Gavage
This protocol is a starting point and may require optimization based on the desired concentration and stability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or Water for Injection
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO. For example, to prepare a 10 mg/mL final solution, you might start by dissolving the drug in 10-20% of the final volume with DMSO.
-
Add PEG 400 to the solution while vortexing. A common ratio is to have a final vehicle composition of 10-20% DMSO and 30-40% PEG 400.
-
Slowly add saline or water to the desired final volume while continuously vortexing or stirring to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
Protocol 2: Preparation of an this compound Suspension for Oral Gavage
Materials:
-
This compound (micronized, if possible)
-
0.5% (w/v) Methylcellulose (or Hydroxypropyl methylcellulose) in water
-
0.1% (v/v) Tween 80 (or other suitable surfactant)
Procedure:
-
Prepare the vehicle by dissolving the methylcellulose and Tween 80 in water. This may require heating and stirring. Cool to room temperature before adding the drug.
-
Weigh the required amount of this compound.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring or vortexing to achieve the final desired concentration.
-
Continuously stir the suspension during administration to ensure uniform dosing.
Data Presentation
Table 1: General Solubility of Poorly Soluble Compounds in Common Preclinical Vehicles
| Vehicle | Composition | General Applicability for Poorly Soluble Drugs | Potential Issues |
| Aqueous | Saline (0.9% NaCl) | Very low, unless the compound is a salt. | Not suitable for highly lipophilic compounds. |
| Co-solvent | 10% DMSO, 40% PEG 400, 50% Saline | Moderate to high, depending on the compound. | Potential for in vivo precipitation upon dilution; excipient toxicity at high concentrations. |
| Oil | Sesame oil, Corn oil | Good for highly lipophilic compounds. | May have slow or variable absorption. Not suitable for IV. |
| Surfactant | 10% Solutol HS 15 in Saline | Can significantly increase aqueous solubility. | Potential for GI irritation or other toxicities. |
| Cyclodextrin | 20% (w/v) Hydroxypropyl-β-cyclodextrin in Water | Can form inclusion complexes to enhance solubility. | Can be limited by the stoichiometry of complexation and potential for nephrotoxicity with some cyclodextrins. |
| Suspension | 0.5% Methylcellulose, 0.1% Tween 80 in Water | Allows for high doses of insoluble compounds. | Requires uniform particle size and continuous stirring for dose homogeneity. |
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Logic diagram for troubleshooting this compound formulation issues.
References
- 1. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound this compound With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with Abt-072
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abt-072, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound for my in vitro experiments. Why is this happening and what can I do?
A1: You are likely encountering a known characteristic of this compound, which is its extremely low intrinsic aqueous solubility.[1] This can lead to challenges in preparing stock solutions and achieving desired concentrations in aqueous assay buffers, potentially causing inconsistent or unexpected results.
Troubleshooting Steps:
-
Solvent Selection: While direct aqueous dissolution is challenging, organic solvents are typically used to prepare high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is a common choice.
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Formulation Strategies: For in vivo studies and some in vitro systems, specialized formulations are necessary to improve bioavailability. These often aim to create a supersaturated state of the drug.[1][2]
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Sonication and Gentle Heating: To aid dissolution in a chosen solvent, gentle warming and sonication can be employed. However, care must be taken to avoid degradation of the compound.
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pH Adjustment: As an acidic compound, the solubility of this compound can be pH-dependent.[1] Depending on your experimental system, adjusting the pH of your buffer may improve solubility.
Q2: My in vitro assay results with this compound are highly variable between experiments. What could be the cause?
A2: High variability in in vitro assays with this compound can stem from its low solubility and potential for precipitation in aqueous media. Inconsistent dissolution or precipitation during the experiment can lead to fluctuating effective concentrations of the inhibitor.
Troubleshooting Workflow for In Vitro Assay Variability:
References
Validation & Comparative
Comparative Guide: Abt-072 vs. ABT-333 for Hepatitis C Virus Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase: Abt-072 and ABT-333 (Dasabuvir). The information presented is intended to assist researchers and drug development professionals in understanding the key characteristics and performance of these two antiviral compounds.
Executive Summary
This compound and ABT-333 are both potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Both compounds are non-nucleoside inhibitors (NNIs) that bind to an allosteric site on the enzyme known as the palm I site. While sharing a common mechanism of action, they exhibit differences in their in vitro potency against different HCV genotypes and have been evaluated in various clinical settings. This guide provides a head-to-head comparison of their performance based on available experimental and clinical data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and ABT-333.
Table 1: In Vitro Potency against HCV Genotypes
| Compound | Target | Assay Type | HCV Genotype 1a (EC50/IC50, nM) | HCV Genotype 1b (EC50/IC50, nM) | Reference(s) |
| This compound | NS5B Polymerase | Replicon Assay | ~1 | ~0.3 | [1] |
| ABT-333 (Dasabuvir) | NS5B Polymerase | Replicon Assay | 7.7 | 1.8 | [2] |
| ABT-333 (Dasabuvir) | NS5B Polymerase | Enzymatic Assay | 2.2 - 10.7 | 2.2 - 10.7 | [2][3] |
EC50: Half-maximal effective concentration in a cell-based replicon assay. IC50: Half-maximal inhibitory concentration in an enzymatic assay.
Table 2: Clinical Efficacy in HCV Genotype 1 (in combination with other agents)
| Compound | Clinical Trial | Treatment Regimen | Population | Sustained Virologic Response (SVR12/24) | Reference(s) |
| This compound | Pilot Study (M12-267) | ABT-450/r + this compound + Ribavirin | Treatment-naïve, GT1 | 91% (SVR24) | [4] |
| ABT-333 (Dasabuvir) | Co-Pilot Study | ABT-450/r + ABT-333 + Ribavirin | Treatment-naïve, GT1 | 93-95% (SVR12) | [4] |
SVR12/24: Sustained Virologic Response at 12 or 24 weeks post-treatment.
Mechanism of Action and Signaling Pathway
Both this compound and ABT-333 are allosteric inhibitors of the HCV NS5B polymerase. They bind to the "palm I" pocket of the enzyme, which is distinct from the active site where nucleotide incorporation occurs. This binding induces a conformational change in the enzyme, rendering it inactive and thereby preventing the synthesis of viral RNA.
Caption: Mechanism of HCV inhibition by this compound and ABT-333.
Experimental Protocols
HCV Subgenomic Replicon Assay (EC50 Determination)
This cell-based assay is used to determine the potency of antiviral compounds in inhibiting HCV RNA replication within human hepatoma cells.
Caption: Workflow for the HCV subgenomic replicon assay.
Detailed Methodology:
-
Cell Culture: Huh-7 cells stably harboring HCV subgenomic replicons of genotype 1a or 1b are used. These replicons often contain a reporter gene, such as Renilla or firefly luciferase, for easy quantification of replication.
-
Compound Preparation: this compound and ABT-333 are serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure:
-
Replicon-containing Huh-7 cells are seeded into 384-well plates.
-
The diluted compounds are added to the wells. A positive control (a known potent HCV inhibitor) and a negative control (DMSO vehicle) are included.
-
Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Data Acquisition:
-
After incubation, a luciferase assay reagent is added to the wells, and luminescence is measured using a plate reader. This signal is proportional to the level of HCV replication.
-
A parallel cytotoxicity assay (e.g., using Calcein AM) is performed to ensure that the observed reduction in replication is not due to cell death.
-
-
Data Analysis: The luciferase data is normalized to the controls, and the half-maximal effective concentration (EC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vitro NS5B Polymerase Enzymatic Assay (IC50 Determination)
This biochemical assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified HCV NS5B polymerase.
Caption: Workflow for the NS5B polymerase enzymatic assay.
Detailed Methodology:
-
Reagents:
-
Highly purified, recombinant HCV NS5B polymerase (often a C-terminally truncated, soluble form).
-
A homopolymeric template/primer such as poly(A)/oligo(U).
-
A mixture of ribonucleotide triphosphates (NTPs: ATP, CTP, GTP, and UTP), with one being radiolabeled (e.g., [³H]UTP or [α-³²P]UTP).
-
Reaction buffer containing MgCl₂, DTT, and a non-ionic detergent.
-
-
Compound Preparation: this compound and ABT-333 are prepared in serial dilutions in DMSO.
-
Assay Procedure:
-
The reaction components (NS5B enzyme, template/primer, and NTPs) are combined in a microplate well.
-
The diluted compounds are added to the reaction mixture.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for RNA synthesis.
-
-
Data Acquisition:
-
The reaction is terminated, and the newly synthesized, radiolabeled RNA is captured (e.g., by precipitation and filtration).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The inhibitory activity of the compounds is calculated as a percentage of the control (no inhibitor). The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and ABT-333 (Dasabuvir) are potent non-nucleoside inhibitors of the HCV NS5B polymerase. Based on the available in vitro data, this compound appears to have higher potency against both HCV genotype 1a and 1b in replicon assays compared to ABT-333. Clinical data, although from different studies and in combination with other direct-acting antivirals, show high efficacy for both compounds in treating HCV genotype 1 infection. The choice between these or similar inhibitors for further development or research would depend on a comprehensive evaluation of their full preclinical and clinical profiles, including pharmacokinetics, safety, and resistance profiles. The experimental protocols provided herein offer a standardized approach for the in vitro characterization of these and other HCV NS5B polymerase inhibitors.
References
- 1. Safety, Tolerability, Pharmacokinetics and Antiviral Activity of the HCV Polymerase Inhibitor this compound Following Single and Multiple Dosing in Healthy Adult Volunteers and Two Days of Dosing in Treatment-Naïve HCV Genotype 1-Infected Subjects [natap.org]
- 2. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Abbott to Present Positive Phase 2 Results from Multiple Interferon-Free Studies of Combination Regimens for the Treatment of Hepatitis C [prnewswire.com]
A Comparative Guide to the Mechanisms of Abt-072 and Sofosbuvir in HCV Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two distinct inhibitors of the hepatitis C virus (HCV) NS5B polymerase: Abt-072, a non-nucleoside inhibitor, and sofosbuvir, a nucleotide analog inhibitor. This document summarizes their performance based on available experimental data, outlines the methodologies of key experiments, and visualizes their mechanisms of action.
Introduction
Hepatitis C virus infection is a major global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a prime target for antiviral therapies. NS5B polymerase is essential for the replication of the viral genome.[1] Both this compound and sofosbuvir target this enzyme, but through different mechanisms, leading to distinct pharmacological profiles. This compound is a non-nucleoside inhibitor that binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity.[1] In contrast, sofosbuvir is a prodrug that is metabolized to its active triphosphate form, which then acts as a chain terminator when incorporated into the nascent viral RNA strand.[2]
Mechanism of Action
This compound: Non-Nucleoside Inhibitor
This compound is an orally active and potent non-nucleoside inhibitor of the HCV NS5B polymerase.[3] It binds to a distinct allosteric site on the enzyme, away from the active site. This binding induces a conformational change in the polymerase, which ultimately prevents the enzyme from initiating RNA synthesis.[1] This allosteric inhibition is a characteristic feature of non-nucleoside inhibitors.
Sofosbuvir: Nucleoside Analog Inhibitor
Sofosbuvir is a nucleotide analog prodrug that, upon oral administration, is efficiently converted in the liver to its active triphosphate form, GS-461203.[2] This active metabolite mimics the natural uridine triphosphate substrate of the NS5B polymerase.[2] During viral RNA replication, the NS5B polymerase incorporates GS-461203 into the growing RNA chain. However, due to a modification at the 2' position of the ribose sugar, the incorporated molecule acts as a chain terminator, preventing further elongation of the viral RNA and thus halting replication.[2]
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro efficacy of this compound and sofosbuvir against various HCV genotypes, as determined by the half-maximal effective concentration (EC50) in HCV replicon assays.
| Drug | Target | Class | HCV Genotype 1a EC50 (nM) | HCV Genotype 1b EC50 (nM) | HCV Genotype 2a EC50 (nM) | HCV Genotype 3a EC50 (nM) | HCV Genotype 4a EC50 (nM) | HCV Genotype 5a EC50 (nM) | HCV Genotype 6a EC50 (nM) |
| This compound | NS5B Polymerase | Non-Nucleoside Inhibitor | 1 | 0.3 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Sofosbuvir | NS5B Polymerase | Nucleotide Analog Inhibitor | ~40-110 | ~90-130 | ~32 | ~50 | ~130 | ~40 | ~60 |
Note: EC50 values for sofosbuvir are presented as a range based on mean values from studies with multiple subtypes and patient isolates.[4] The clinical development of this compound primarily focused on genotype 1.[5][6][7]
Experimental Protocols
HCV Replicon Assay for EC50 Determination
The in vitro antiviral activity of this compound and sofosbuvir is typically evaluated using a cell-based HCV replicon assay. This assay utilizes human hepatoma (Huh-7) cell lines that harbor a subgenomic HCV RNA molecule (replicon) that can replicate autonomously. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication.
Detailed Method:
-
Cell Seeding: Huh-7 cells harboring the HCV replicon of a specific genotype are seeded into 96-well or 384-well plates at a predetermined density (e.g., 5,000 cells/well) and incubated under standard cell culture conditions (37°C, 5% CO2).
-
Compound Preparation and Addition: The test compounds (this compound or sofosbuvir) are serially diluted in dimethyl sulfoxide (DMSO) to create a concentration gradient. A small volume of each dilution is then added to the wells containing the replicon cells. Control wells receive either DMSO alone (negative control) or a known potent HCV inhibitor (positive control).
-
Incubation: The plates are incubated for a period of 3 days to allow for HCV replication and for the compounds to exert their antiviral effect.
-
Luciferase Assay: After the incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replicon RNA, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to the control wells. The EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis. Cytotoxicity of the compounds is also assessed in parallel to ensure that the observed reduction in replication is not due to cell death.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of sofosbuvir.
Caption: HCV replicon assay workflow.
References
- 1. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Safety, Tolerability, Pharmacokinetics and Antiviral Activity of the HCV Polymerase Inhibitor this compound Following Single and Multiple Dosing in Healthy Adult Volunteers and Two Days of Dosing in Treatment-Naïve HCV Genotype 1-Infected Subjects [natap.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Efficacy of Abt-072 Versus Other NS5B Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-nucleoside NS5B polymerase inhibitor Abt-072 with other prominent NS5B inhibitors, focusing on preclinical and clinical efficacy. The information is intended to support research, scientific evaluation, and drug development efforts in the field of anti-HCV therapeutics.
Introduction to NS5B Polymerase Inhibitors
The hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. This enzyme is a prime target for direct-acting antiviral (DAA) agents. NS5B inhibitors are broadly categorized into two classes:
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds mimic natural substrates of the polymerase. After intracellular phosphorylation to the active triphosphate form, they are incorporated into the nascent viral RNA chain, causing premature termination of replication. Sofosbuvir is a key example of a nucleotide inhibitor.
-
Non-Nucleoside Inhibitors (NNIs): These molecules bind to allosteric sites on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive. This compound and dasabuvir are examples of NNIs.
This guide will focus on comparing the efficacy of the NNI this compound against the NNI dasabuvir and the NI sofosbuvir.
In Vitro Efficacy Comparison
The in vitro potency of NS5B inhibitors is typically evaluated using HCV replicon assays. These cell-based assays measure the ability of a compound to inhibit HCV RNA replication. The half-maximal effective concentration (EC50) is a standard metric for this assessment, with lower values indicating higher potency.
| Inhibitor | Type | HCV Genotype 1a EC50 (nM) | HCV Genotype 1b EC50 (nM) |
| This compound | NNI | 1.1[1] | 0.3[1] |
| Dasabuvir | NNI | 7.7[2][3] | 1.8[2][3] |
| Sofosbuvir | NI | 32 - 130 (mean across genotypes)[4] | 32 - 130 (mean across genotypes)[4] |
Note: The EC50 value for sofosbuvir is a mean range across multiple genotypes, as specific values for 1a and 1b were not as consistently reported in the reviewed literature.
Based on the available in vitro data, this compound demonstrates the highest potency against both HCV genotype 1a and 1b replicons in cell culture, followed by dasabuvir. Sofosbuvir, while a highly effective clinical agent, shows lower potency in these specific in vitro assays compared to the non-nucleoside inhibitors.
Clinical Efficacy Comparison
Direct head-to-head clinical trials comparing this compound with other NS5B inhibitors as monotherapy are not available, as these agents are developed for use in combination therapies to achieve high cure rates and prevent the emergence of resistance. Therefore, this comparison is based on the outcomes of Phase 2 and Phase 3 clinical trials for combination regimens that include these respective NS5B inhibitors in treatment-naïve patients with HCV genotype 1 infection. The primary endpoint for clinical efficacy is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the end of treatment.
| Regimen | NS5B Inhibitor | Clinical Trial(s) | Patient Population | SVR Rate |
| ABT-450/r + This compound + Ribavirin | This compound | Phase 2a | Genotype 1, Treatment-Naïve | 91% (10/11) SVR24[5] |
| Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | Dasabuvir | SAPPHIRE-I | Genotype 1a/1b, Treatment-Naïve | 96.2% SVR12[6] |
| Sofosbuvir + Ledipasvir | Sofosbuvir | ION-1 | Genotype 1, Treatment-Naïve | 99% SVR12[3] |
| Sofosbuvir + Velpatasvir | Sofosbuvir | ASTRAL-1 | Genotype 1, Treatment-Naïve | 98% SVR12 |
All three NS5B inhibitors, when included in potent combination therapies, contribute to very high SVR rates in patients with HCV genotype 1 infection. The regimens containing sofosbuvir have demonstrated slightly higher SVR rates in large Phase 3 trials compared to the Phase 2 results reported for the this compound containing regimen. The dasabuvir-containing regimen also shows excellent efficacy. It is important to note that the other components of these combination regimens (protease inhibitors, NS5A inhibitors) play a significant role in the overall efficacy.
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This assay is a cornerstone for the in vitro evaluation of anti-HCV compounds.
Principle: The HCV replicon is a subgenomic portion of the HCV RNA genome that can autonomously replicate within a human hepatoma cell line (e.g., Huh-7). The replicon often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.
Methodology:
-
Cell Culture: Huh-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
Replicon RNA Transfection: In vitro transcribed HCV replicon RNA is introduced into the Huh-7 cells via electroporation.
-
Drug Treatment: The transfected cells are seeded into 96-well plates. After cell attachment, the culture medium is replaced with medium containing serial dilutions of the test compound (e.g., this compound).
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the effect of the inhibitor to manifest.
-
Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Data Analysis: The luminescence data is plotted against the drug concentration. The EC50 value is calculated as the concentration of the compound that inhibits HCV replication by 50% compared to the untreated control.
NS5B Polymerase Enzymatic Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified NS5B polymerase.
Principle: The assay measures the incorporation of a radiolabeled nucleotide triphosphate into a newly synthesized RNA strand by the recombinant NS5B polymerase using a synthetic RNA template and primer.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2, DTT, and a non-ionic detergent.
-
Enzyme and Substrate Addition: Recombinant purified HCV NS5B polymerase, a synthetic RNA template (e.g., poly(A)), and an oligo(U) primer are added to the reaction mixture.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a mix of nucleotide triphosphates (ATP, CTP, GTP) and a radiolabeled nucleotide (e.g., [α-33P]UTP).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 1-2 hours).
-
Termination and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA).
-
Quantification: The precipitated RNA is collected on a filter plate, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is plotted against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
Determination of Sustained Virologic Response (SVR)
SVR is the primary endpoint in clinical trials for HCV therapies and is considered a virologic cure.[7]
Protocol:
-
Baseline HCV RNA: A patient's plasma HCV RNA level is quantified using a sensitive real-time PCR assay before the start of treatment.
-
Treatment Administration: The patient receives the prescribed antiviral regimen for the specified duration (e.g., 12 or 24 weeks).
-
End-of-Treatment Response: HCV RNA levels may be measured at the end of the treatment period.
-
Post-Treatment Follow-up: The crucial measurement for SVR is taken at 12 weeks (SVR12) or 24 weeks (SVR24) after the completion of therapy.[7][8]
-
HCV RNA Quantification: A highly sensitive quantitative reverse transcription polymerase chain reaction (RT-PCR) assay with a lower limit of detection of ≤25 IU/mL is used to determine the presence or absence of HCV RNA in the patient's plasma.[7]
-
Definition of SVR: SVR is achieved if the HCV RNA level is below the limit of detection of the assay at the 12- or 24-week post-treatment time point.[7][8]
Signaling Pathway: HCV Replication and Inhibition by NS5B Inhibitors
The following diagram illustrates the central role of NS5B in the HCV replication cycle and the mechanism of action of NS5B inhibitors.
Conclusion
This compound is a highly potent non-nucleoside inhibitor of the HCV NS5B polymerase in in vitro studies, showing superior EC50 values against genotypes 1a and 1b when compared to dasabuvir and sofosbuvir. In a Phase 2a clinical trial, a combination regimen including this compound demonstrated a high SVR rate, indicating its potential as an effective component of anti-HCV therapy. While direct comparative clinical trial data is lacking, the available evidence suggests that this compound is a promising antiviral agent. Further clinical development and evaluation in combination with other direct-acting antivirals would be necessary to fully establish its position in the therapeutic landscape for chronic hepatitis C. The established high efficacy of regimens containing sofosbuvir and dasabuvir sets a high bar for new therapeutic options.
References
- 1. Evaluation of Sustained Virologic Response as a Relevant Surrogate Endpoint for Long-term Outcomes of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antiviral activity of the anti-HCV drugs daclatasvir and sofosbuvir against SARS-CoV-2, the aetiological agent of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paritaprevir/ritonavir-ombitasvir and dasabuvir, the 3D regimen for the treatment of chronic hepatitis C virus infection: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatitisc.uw.edu [hepatitisc.uw.edu]
- 8. JMIR Research Protocols - Sustained Virological Response as a Surrogate Marker for Mortality, Decompensated Cirrhosis, or Hepatocellular Carcinoma in People With Chronic Hepatitis C Virus Infection Treated With Direct-Acting Antivirals: Protocol for a Bayesian and Causal Mediation Analysis [researchprotocols.org]
Validation of Abt-072's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Abt-072, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase, with other alternative antiviral agents. The information presented is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
Executive Summary
This compound is a potent and orally bioavailable non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It demonstrates significant antiviral activity, particularly against HCV genotype 1. This guide will delve into its mechanism of action, provide a comparative analysis of its in vitro efficacy against other NS5B inhibitors, and detail the experimental protocols used to validate its antiviral properties.
Mechanism of Action: Targeting HCV Replication
This compound functions as a non-nucleoside inhibitor of the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, this compound binds to an allosteric site on the NS5B enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing viral RNA synthesis.
Figure 1: Mechanism of Action of this compound.
Comparative Antiviral Activity
The in vitro antiviral potency of this compound is typically evaluated using HCV replicon assays. These cell-based assays utilize human hepatoma cells (e.g., Huh-7) that contain a subgenomic or full-length HCV RNA that replicates autonomously. The level of HCV RNA replication can be quantified, often through a reporter gene like luciferase, allowing for the determination of the half-maximal effective concentration (EC50) of an antiviral compound.
Below is a summary of the reported EC50 values for this compound and a comparison with other non-nucleoside NS5B inhibitors.
| Compound | HCV Genotype | EC50 (nM) | Reference Compound | HCV Genotype | EC50 (nM) |
| This compound | 1a | 1.0 | ABT-333 | 1a | - |
| This compound | 1b | 0.3 | ABT-333 | 1b | 0.7 - 5.1 |
| Dasabuvir | 1a | 2.2 - 10.7 | |||
| Dasabuvir | 1b | 0.4 - 2.1 | |||
| Beclabuvir | 1a | 14 | |||
| Beclabuvir | 1b | 5 |
Note: EC50 values can vary depending on the specific replicon system and cell line used.
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol outlines the general steps for determining the in vitro antiviral activity of a compound like this compound using a luciferase-based HCV replicon assay.
Figure 2: Workflow for HCV Replicon Assay.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Maintain Huh-7 cells harboring a stable HCV genotype 1b subgenomic replicon containing a firefly luciferase reporter gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Trypsinize and seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a series of dilutions of this compound and control compounds (e.g., another NS5B inhibitor and a cytotoxic compound for assessing cell viability) in DMEM.
-
Remove the culture medium from the 96-well plates and add the compound dilutions to the respective wells. Include a 'no-drug' control (vehicle only).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Luciferase Assay:
-
After incubation, remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., passive lysis buffer).
-
Transfer the cell lysates to a white, opaque 96-well plate.
-
Add a luciferase assay reagent containing the substrate (luciferin) to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The reduction in luciferase signal in the presence of the compound is indicative of the inhibition of HCV replication.
-
Calculate the percentage of inhibition for each compound concentration relative to the 'no-drug' control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
-
Cytotoxicity Assay:
-
In parallel, perform a cytotoxicity assay (e.g., using a CellTiter-Glo® Luminescent Cell Viability Assay) to determine the concentration of the compound that reduces cell viability by 50% (CC50).
-
The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
-
Conclusion
This compound demonstrates potent in vitro antiviral activity against HCV genotype 1, with EC50 values in the low nanomolar range. Its mechanism of action as a non-nucleoside inhibitor of the NS5B polymerase provides a distinct therapeutic approach compared to other classes of direct-acting antivirals. The provided experimental protocol for the HCV replicon assay serves as a standard method for evaluating the potency of this compound and other potential HCV inhibitors. Further preclinical and clinical investigations are essential to fully characterize its efficacy, safety profile, and resistance patterns in comparison to a broader range of antiviral agents.
Cross-Resistance Profile of Abt-072 in Hepatitis C Virus
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance profile of Abt-072, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase. The data presented herein is crucial for understanding the resistance landscape of this compound and for designing effective combination therapies.
Executive Summary
This compound is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, binding to an allosteric site to disrupt viral replication. As with other direct-acting antivirals, the emergence of resistance is a key consideration. Studies utilizing HCV subgenomic replicons have been instrumental in identifying specific amino acid substitutions within the NS5B protein that confer resistance to this compound. This guide summarizes the available data on these resistance-associated variants (RAVs) and evaluates the cross-resistance profile of this compound with other NS5B inhibitors.
Comparative Analysis of In Vitro Resistance to NS5B Inhibitors
The following table summarizes the in vitro activity of various NS5B inhibitors against wild-type and this compound resistant HCV replicons. The data is presented as the fold change in the half-maximal effective concentration (EC50) compared to the wild-type virus.
| HCV Replicon | This compound | Comparator NNI A | Comparator NNI B | Nucleoside Inhibitor X |
| Wild-Type (Genotype 1a) | 1x | 1x | 1x | 1x |
| Wild-Type (Genotype 1b) | 1x | 1x | 1x | 1x |
| This compound Resistant Variant 1 | >100x | >50x | ~5x | 1x |
| This compound Resistant Variant 2 | >200x | >100x | ~10x | 1x |
| Known NNI-Resistant Variant (M423T) | ~10x | >100x | >100x | 1x |
Note: This table is a template based on expected data from cross-resistance studies. Specific fold-change values would be populated from detailed experimental publications. "Comparator NNI A" and "Comparator NNI B" represent other non-nucleoside inhibitors, and "Nucleoside Inhibitor X" represents a nucleoside analog inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound cross-resistance.
In Vitro Selection of this compound Resistant HCV Replicons
This protocol outlines the method for generating HCV replicon cell lines that are resistant to this compound.
-
Cell Lines and Replicons: Huh-7 cells harboring HCV subgenomic replicons (genotype 1a or 1b) expressing a selectable marker (e.g., neomycin phosphotransferase) are used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.
-
Resistance Selection:
-
Replicon-containing cells are plated at a low density.
-
The cells are cultured in the presence of a selective concentration of this compound (typically 10- to 100-fold the EC50 value).
-
The culture medium containing this compound and G418 is refreshed every 3-4 days.
-
After 3-4 weeks, resistant colonies are isolated.
-
-
Clonal Expansion: Individual resistant colonies are picked and expanded for further characterization.
Genotypic Analysis of Resistant Replicons
This protocol describes the identification of mutations in the NS5B coding region of this compound resistant replicons.
-
RNA Extraction: Total RNA is extracted from the expanded resistant cell clones.
-
RT-PCR: The NS5B coding region is amplified from the extracted RNA using reverse transcription-polymerase chain reaction (RT-PCR) with specific primers.
-
DNA Sequencing: The amplified PCR product is purified and sequenced to identify amino acid substitutions compared to the wild-type replicon sequence.
Phenotypic Analysis of Resistant Replicons
This protocol details the determination of the susceptibility of wild-type and mutant replicons to various antiviral compounds.
-
Replicon Transfection: Plasmids encoding the wild-type or mutant (containing identified resistance mutations) HCV replicon are transfected into Huh-7 cells.
-
Antiviral Assay:
-
24 hours post-transfection, the cells are treated with serial dilutions of the antiviral compounds (this compound and comparator drugs).
-
After 72 hours of incubation, the level of HCV replication is quantified. This is typically done by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using real-time PCR.
-
-
EC50 Determination: The half-maximal effective concentration (EC50) is calculated for each compound against each replicon by fitting the dose-response data to a sigmoidal curve. The fold-resistance is calculated by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.
Visualizations
HCV NS5B Polymerase Inhibition Pathway
Caption: Mechanism of this compound action on the HCV NS5B polymerase.
Experimental Workflow for Cross-Resistance Analysis
The Combination of Abt-072 with Other HCV Drugs: A Comparative Guide
In the rapidly evolving landscape of Hepatitis C Virus (HCV) treatment, the development of direct-acting antivirals (DAAs) has marked a paradigm shift, moving away from interferon-based therapies to all-oral, highly effective regimens. This guide provides a detailed comparison of the investigational drug Abt-072, a non-nucleoside NS5B polymerase inhibitor, in combination with other HCV drugs, and evaluates its performance against other established DAA regimens. This analysis is intended for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a potent, orally bioavailable non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. Its mechanism of action involves binding to an allosteric site on the NS5B enzyme, inducing a conformational change that ultimately inhibits its enzymatic activity.[1] Early studies demonstrated its potent in vitro activity against HCV genotype 1.
This compound in Combination Therapy: The "Pilot" Study
A key investigation into the clinical utility of this compound was a Phase 2a, multicenter, open-label, single-arm study, often referred to as the "Pilot" study. This trial evaluated the safety and efficacy of an interferon-free regimen of this compound in combination with the NS3/4A protease inhibitor ABT-450 (ritonavir-boosted, ABT-450/r) and ribavirin in treatment-naïve, non-cirrhotic patients with HCV genotype 1 and the favorable IL28B CC genotype.[2][3]
Efficacy and Safety Data
The primary endpoint of the study was the sustained virologic response at 24 weeks post-treatment (SVR24), which is considered a curative endpoint for HCV infection. The combination therapy demonstrated a high rate of efficacy.
| Treatment Regimen | Study Population | Duration | SVR24 Rate | Key Adverse Events |
| This compound (400 mg QD) + ABT-450/r (150/100 mg QD) + Ribavirin (weight-based) | 11 treatment-naïve, non-cirrhotic HCV GT1, IL28B CC patients | 12 weeks | 91% (10/11) | Headache, fatigue, nausea, dry skin (mostly mild)[2] |
One patient who had achieved an end-of-treatment response relapsed 36 weeks after treatment completion. Importantly, there were no deaths, serious or severe adverse events, or premature discontinuations reported in the study.[2]
Comparison with Alternative DAA Regimens
To contextualize the performance of the this compound containing regimen, it is essential to compare it with other all-oral DAA combinations that have been developed and approved for the treatment of HCV genotype 1.
| Treatment Regimen | Mechanism of Action | SVR12/24 Rates (Genotype 1) | Common Adverse Events |
| Sofosbuvir + Ledipasvir | NS5B Nucleoside Inhibitor + NS5A Inhibitor | 96-99% (SVR12)[4][5] | Fatigue, headache, nausea, insomnia[4] |
| Sofosbuvir + Simeprevir | NS5B Nucleoside Inhibitor + NS3/4A Protease Inhibitor | 83-88% (SVR12)[6][7] | Fatigue, headache, nausea, rash, insomnia[8] |
| Daclatasvir + Asunaprevir | NS5A Inhibitor + NS3/4A Protease Inhibitor | 88-94% (SVR12) in GT1b[9][10][11] | Headache, diarrhea, asthenia, nasopharyngitis |
Experimental Protocols
Phase 2a "Pilot" Study of this compound Combination Therapy
Study Design: A multicenter, open-label, single-arm Phase 2a trial.[2]
Patient Population: 11 treatment-naïve, non-cirrhotic adults with chronic HCV genotype 1 infection and the IL28B rs12979860 CC genotype.[2]
Treatment Regimen:
-
ABT-450/r 150/100 mg once daily[2]
-
This compound 400 mg once daily[2]
-
Weight-based ribavirin (1000-1200 mg/day) dosed twice daily[2]
-
Treatment duration: 12 weeks[2]
Efficacy Assessments:
-
HCV RNA levels were measured at baseline, during treatment (weeks 4 through 12), and post-treatment.
-
The primary efficacy endpoint was Sustained Virologic Response 24 weeks after the end of treatment (SVR24), defined as HCV RNA <25 IU/ml.[2]
Safety Assessments:
-
Monitoring of adverse events, physical examinations, vital signs, and laboratory tests throughout the study.
Visualizing the Mechanisms and Workflows
To better understand the biological targets of these antiviral agents and the process of their clinical evaluation, the following diagrams are provided.
Caption: HCV Replication Cycle and DAA Targets.
The diagram above illustrates the key stages of the Hepatitis C Virus life cycle within a hepatocyte. It highlights the roles of the NS3/4A protease and the NS5B polymerase, which are the respective targets of ABT-450 and this compound.[1][12][13][14][15][16]
Caption: Clinical Trial Workflow for HCV DAAs.
This flowchart outlines the typical phases of a clinical trial designed to evaluate the efficacy and safety of new direct-acting antiviral regimens for HCV.
Conclusion
The combination of the non-nucleoside NS5B polymerase inhibitor this compound with the protease inhibitor ABT-450/r and ribavirin demonstrated high efficacy and a favorable safety profile in a targeted population of treatment-naïve HCV genotype 1 patients with the IL28B CC genotype.[2] While these results were promising, the field of HCV treatment has rapidly advanced with the approval of multiple pangenotypic DAA regimens that offer even higher SVR rates across a broader range of patient populations, often with shorter treatment durations and without the need for ribavirin. The data presented here for the this compound combination provides a valuable benchmark for understanding the evolution of HCV therapeutics and the rigorous process of clinical evaluation for novel antiviral agents. Further research and development have since focused on optimizing DAA combinations to achieve the highest possible cure rates with the simplest and best-tolerated regimens for all HCV-infected individuals.
References
- 1. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. A phase 2a trial of 12-week interferon-free therapy with two direct-acting antivirals (ABT-450/r, this compound) and ribavirin in IL28B C/C patients with chronic hepatitis C genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. providence.elsevierpure.com [providence.elsevierpure.com]
- 4. scispace.com [scispace.com]
- 5. Combination ledipasvir-sofosbuvir for the treatment of chronic hepatitis C virus infection: a review and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simeprevir plus sofosbuvir in patients with chronic hepatitis C virus genotype 1 infection and cirrhosis: A phase 3 study (OPTIMIST-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sofosbuvir and Simeprevir Combination Therapy for HCV Genotype 1 Infection: Results of a Single-Center VA Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of Simeprevir Plus Sofosbuvir, With or Without Ribavirin, in Real-World Patients With HCV Genotype 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daclatasvir plus Asunaprevir Treatment for Real-World HCV Genotype 1-Infected Patients in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daclatasvir Plus Asunaprevir for Chronic HCV Genotype 1b Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daclatasvir Plus Asunaprevir for the Treatment of Patients with Hepatitis C Virus Genotype 1b Infection: Real-World Efficacy, Changes in Liver Stiffness and Fibrosis Markers, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Abt-072: A Comparative Analysis Against Standard of Care in Hepatitis C Treatment
For Immediate Release
This guide provides a detailed comparison of the investigational non-nucleoside NS5B polymerase inhibitor, Abt-072, against the standard of care treatments for chronic Hepatitis C Virus (HCV) infection prevalent during its development period (circa 2010-2015). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of available preclinical and clinical data to contextualize the therapeutic potential of this compound within the rapidly evolving landscape of HCV treatment.
Executive Summary
This compound is a potent, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Developed during a transitional period in HCV therapy, this compound was evaluated in the context of interferon-based regimens and early direct-acting antiviral (DAA) combinations. While showing promise in early clinical studies, the advent of highly effective, all-oral DAA regimens, such as those including the nucleoside NS5B inhibitor sofosbuvir and combination therapies like ledipasvir/sofosbuvir (Harvoni) and ombitasvir/paritaprevir/ritonavir plus dasabuvir (Viekira Pak), established a new benchmark for safety and efficacy that ultimately shaped the therapeutic landscape. This guide presents a comparative overview of the available data for this compound against these transformative standards of care.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the available clinical trial data for this compound-containing regimens and the standard of care DAA regimens for the treatment of HCV genotype 1, the most common genotype in the United States and Europe.
Table 1: Sustained Virologic Response (SVR) Rates in Treatment-Naïve HCV Genotype 1 Patients
| Regimen | Clinical Trial/Source | Treatment Duration | SVR12 Rate (n/N) | Comparator |
| This compound + PegIFN/RBV | ResearchGate | 12 weeks of this compound | 78.1% (118/151) | N/A (Single Arm Study) |
| Sofosbuvir + PegIFN/RBV | NEUTRINO | 12 weeks | 90% (295/327) | N/A (Single Arm Study) |
| Ledipasvir/Sofosbuvir (Harvoni) | ION-1 | 12 weeks | 99% (211/214) | Placebo |
| Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir (Viekira Pak) + Ribavirin | PEARL-IV | 12 weeks | 97% (209/216) | Placebo |
SVR12: Sustained Virologic Response 12 weeks after completion of therapy, considered a virologic cure. PegIFN/RBV: Pegylated Interferon and Ribavirin.
Table 2: Key Safety and Tolerability Profiles
| Regimen | Common Adverse Events | Discontinuation Rate due to Adverse Events |
| This compound + PegIFN/RBV | Fatigue, headache, nausea, rash (Data combined with PegIFN/RBV side effects) | Not explicitly reported for this compound alone |
| Sofosbuvir-based regimens | Fatigue, headache, nausea, insomnia | <2% |
| Viekira Pak ± Ribavirin | Fatigue, headache, nausea, insomnia, pruritus, skin reactions | ~1% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and comparator agents.
HCV Replicon Assay
The in vitro antiviral activity of this compound and other NS5B inhibitors is frequently determined using an HCV replicon assay. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.
Protocol Summary:
-
Cell Culture: Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) or a control vehicle (DMSO).
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV RNA replication.
-
Luciferase Assay: The level of HCV replication is quantified by measuring the luciferase activity, which is proportional to the amount of replicon RNA.
-
Data Analysis: The half-maximal effective concentration (EC50), representing the concentration at which the compound inhibits 50% of viral replication, is calculated from the dose-response curve.[1][2][3]
Clinical Trial Methodology for SVR Assessment
The primary endpoint in most modern HCV clinical trials is the achievement of a Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood at 12 or 24 weeks after the end of treatment.
Protocol Summary:
-
Patient Population: Enrollment of patients with chronic HCV infection, often stratified by genotype, prior treatment experience, and presence or absence of cirrhosis.
-
Treatment Allocation: Patients are randomized to receive the investigational regimen or a comparator arm (placebo or active control).
-
On-Treatment Monitoring: HCV RNA levels are monitored at baseline and at specific time points during treatment to assess initial virologic response.
-
Post-Treatment Follow-up: HCV RNA levels are measured at 12 and/or 24 weeks after the completion of therapy to determine SVR.
-
Safety Assessments: Adverse events, laboratory abnormalities, and other safety parameters are monitored throughout the study.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Overview of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte.
References
In Vitro to In Vivo Correlation of Abt-072 Efficacy: A Comparative Guide
This guide provides a comparative analysis of the in vitro and in vivo efficacy of Abt-072, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The product's performance is compared with other direct-acting antiviral agents targeting the same enzyme, with supporting experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting HCV Replication
This compound is a direct-acting antiviral agent that specifically inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. By binding to an allosteric site on the polymerase, this compound induces a conformational change that ultimately halts viral RNA synthesis. This mechanism is shared by other non-nucleoside inhibitors (NNIs) such as dasabuvir, while nucleoside/nucleotide inhibitors like sofosbuvir act as chain terminators after being incorporated into the growing RNA strand.
Comparative In Vitro Efficacy
The in vitro potency of this compound and its alternatives was evaluated using HCV subgenomic replicon systems. These systems are cell-based assays that measure the replication of a modified HCV genome. The 50% effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication, is a key metric for in vitro potency.
| Compound | HCV Genotype | Replicon System | EC50 (nM) | Citation |
| This compound | 1a | Subgenomic | Not explicitly stated, but in the nanomolar range | |
| 1b | Subgenomic | Not explicitly stated, but in the nanomolar range | ||
| Dasabuvir | 1a (H77) | Subgenomic | 7.7 | |
| 1b (Con1) | Subgenomic | 1.8 | ||
| Sofosbuvir | 1b | Subgenomic | Mean EC50 across genotypes 1-6 ranged from 32 to 130 nM |
Comparative In Vivo Efficacy
The in vivo efficacy of these compounds was assessed in early-phase clinical trials involving patients with chronic HCV genotype 1 infection. The primary endpoint for these studies was the reduction in plasma HCV RNA levels after a defined treatment period.
| Compound | Dose | Treatment Duration | Patient Population | Mean Max. HCV RNA Reduction (log10 IU/mL) | Citation |
| This compound | 160 mg QD | 2 days | Treatment-naïve, HCV GT1 | 1.5 | |
| This compound (with ABT-450/r + RBV) | 400 mg QD | 12 weeks | Treatment-naïve, HCV GT1, IL28B CC | >4.4 (all patients <25 IU/mL from week 4) | |
| Dasabuvir (with other DAAs) | 400 mg BID | 12 weeks | Treatment-naïve, HCV GT1 | Not explicitly stated, but SVR12 rates >90% | |
| Sofosbuvir (with other DAAs) | 400 mg QD | 12 weeks | Treatment-naïve, HCV GT1 | Not explicitly stated, but SVR12 rates ~90% |
In Vitro to In Vivo Correlation (IVIVC)
Establishing a direct quantitative IVIVC is complex and depends on multiple factors including pharmacokinetics (PK), pharmacodynamics (PD), and drug metabolism. However, a qualitative correlation can be observed.
This compound demonstrated nanomolar potency in in vitro replicon systems. In a phase 1 study, a 160 mg once-daily dose for two days resulted in a mean 1.5 log10 reduction in HCV RNA. In a subsequent phase 2a trial, a 400 mg once-daily dose of this compound in combination with other direct-acting antivirals led to a rapid and sustained viral response, with all patients achieving HCV RNA levels below 25 IU/mL from week 4 onwards. This suggests that the potent in vitro activity of this compound translates to a significant antiviral effect in vivo.
Similarly, dasabuvir and sofosbuvir, which also exhibit low nanomolar EC50 values in vitro, have demonstrated high rates of sustained virologic response (SVR) in vivo when used in combination therapies. The potent in vitro inhibition of the NS5B polymerase by these compounds is a key driver of their clinical efficacy in reducing and clearing HCV infection.
Experimental Protocols
In Vitro: HCV Replicon Assay
The in vitro antiviral activity of NS5B polymerase inhibitors is typically determined using a cell-based HCV subgenomic replicon assay.
-
Cell Line: Human hepatoma cells (e.g., Huh-7) that are highly permissive for HCV replication are used.
-
Replicon Construct: These cells are transfected with a subgenomic HCV RNA that contains the genetic information for the viral non-structural proteins (including NS5B), but lacks the structural proteins, making it incapable of producing infectious virus particles. The replicon often contains a reporter gene, such as luciferase, to facilitate the quantification of viral replication.
-
Drug Treatment: The replicon-containing cells are incubated with serial dilutions of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
Quantification of Replication: The level of HCV RNA replication is measured, either by quantifying the reporter gene activity (e.g., luciferase signal) or by quantitative reverse transcription-polymerase chain reaction (qRT-PCR) for HCV RNA.
-
EC50 Calculation: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vivo: Phase 1/2 Clinical Trials
The in vivo efficacy is evaluated in clinical trials with HCV-infected patients.
-
Patient Population: The studies typically enroll treatment-naïve or treatment-experienced patients with chronic HCV infection of a specific genotype (e.g., genotype 1). Key inclusion criteria often include a baseline HCV RNA level above a certain threshold (e.g., >50,000 IU/mL).
-
Study Design: Early phase studies are often randomized, placebo-controlled, and dose-escalating to evaluate safety, tolerability, pharmacokinetics, and antiviral activity.
-
Drug Administration: The investigational drug is administered orally at a specified dose and frequency for a defined duration.
-
Efficacy Assessment: The primary efficacy endpoint is the change in plasma HCV RNA levels from baseline. Viral load is measured at multiple time points during and after treatment using a sensitive quantitative assay (e.g., Abbott RealTime HCV assay). A sustained virologic response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the end of treatment, is the goal for later-phase clinical trials.
-
Safety Monitoring: Safety and tolerability are assessed through the monitoring of adverse events, physical examinations, vital signs, and clinical laboratory tests.
A Structural and Functional Comparison of the HCV NS5B Inhibitor Abt-072 and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of the non-nucleoside hepatitis C virus (HCV) NS5B polymerase inhibitor, Abt-072, with its key analogues. The information presented is supported by experimental data to assist researchers in understanding the structure-activity relationships and the evolution of this class of antiviral compounds.
Introduction
This compound is a potent, orally bioavailable non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1] It emerged from a medicinal chemistry program aimed at improving the pharmacological properties of an initial lead compound. This guide will compare this compound with its precursor, Inhibitor 1 , and a structurally related analogue, ABT-333 (Dasabuvir) .
Structural Comparison
The chemical structures of this compound, its precursor "Inhibitor 1", and its analogue ABT-333 are presented below.
Inhibitor 1 was the initial lead compound in the development series. It possesses an amide linkage and a dihydrouracil moiety.
This compound was developed from Inhibitor 1 through two key structural modifications. Firstly, the amide linkage in Inhibitor 1 was replaced with a trans-olefin, which resulted in improved permeability and solubility.[1] Secondly, the dihydrouracil group was replaced with an N-linked uracil, leading to enhanced potency in the genotype 1 replicon assay.[1]
ABT-333 (Dasabuvir) is a close analogue of this compound. The primary structural difference is the replacement of the trans-stilbene group in this compound with a naphthalene moiety in ABT-333. This change affects the overall planarity and conformational flexibility of the molecule.
Performance Comparison
The following table summarizes the in vitro efficacy of this compound and its analogues against HCV genotypes 1a and 1b. The data is presented as EC50 and IC50 values, which represent the concentration of the compound required to achieve 50% of the maximal effect or inhibition, respectively.
| Compound | Target | Assay | HCV Genotype | EC50 (nM) | IC50 (nM) | Reference(s) |
| This compound | HCV NS5B Polymerase | Replicon | 1a | 1 | - | [2] |
| 1b | 0.3 | - | [2] | |||
| ABT-333 | HCV NS5B Polymerase | Replicon | 1a | 7.7 | - | [3][4] |
| (Dasabuvir) | 1b | 1.8 | - | [3][4] | ||
| Polymerase Assay | 1a/1b | - | 2.2 - 10.7 | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of NS5B inhibitors and the general workflow of the experimental assays used to characterize these compounds.
Experimental Protocols
HCV Replicon Assay (for EC50 Determination)
This is a cell-based assay that measures the inhibition of HCV RNA replication within human hepatoma cells (Huh-7) that stably express an HCV subgenomic replicon.
-
Cell Culture: Huh-7 cells harboring an HCV genotype 1a or 1b subgenomic replicon, which often contains a reporter gene like luciferase, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and non-essential amino acids.
-
Compound Treatment: The cells are seeded in 96-well plates and treated with serial dilutions of the test compounds (e.g., this compound, ABT-333). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Measurement of Replication: The level of HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase activity).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the compound concentration and fitting the data to a four-parameter logistic curve.
In Vitro NS5B Polymerase Inhibition Assay (for IC50 Determination)
This is a biochemical assay that directly measures the inhibitory effect of a compound on the enzymatic activity of purified HCV NS5B polymerase.
-
Reaction Mixture: The assay is typically performed in a 96-well plate containing a reaction buffer with purified, recombinant HCV NS5B polymerase, a synthetic RNA template, and a mixture of ribonucleoside triphosphates (NTPs), one of which is labeled (e.g., with 33P or a fluorescent tag).
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.
-
Detection: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled NTP. This can be done using methods like scintillation counting or fluorescence detection.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of NS5B polymerase activity against the compound concentration and fitting the data to a dose-response curve.
References
- 1. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Prudent Disposal of Abt-072: A Guide for Laboratory Professionals
Disclaimer: This document provides generalized guidance on the proper disposal of a laboratory chemical, hypothetically referred to as Abt-072. The information herein is based on established best practices for handling chemical waste in a research environment. Crucially, researchers must consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling or disposal. The SDS contains specific information regarding the hazards, necessary precautions, and required disposal methods for this particular compound.
The following procedures are intended to supplement, not replace, the manufacturer's SDS and institutional safety protocols. Adherence to federal, state, and local regulations for hazardous waste disposal is mandatory.[1][2]
Essential Safety and Logistical Information
Proper management of laboratory waste is paramount to ensuring the safety of personnel and minimizing environmental impact.[2] A comprehensive disposal plan should be in place before any experiment involving this compound commences.[2] This plan should be communicated to all personnel involved in the handling of the compound.
Hazard Profile Overview
The following table summarizes the type of information that would be found in an SDS for a research chemical like this compound. This data is illustrative and should be replaced with actual data from the manufacturer-specific SDS.
| Hazard Classification | Description | Personal Protective Equipment (PPE) Required |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Nitrile gloves, lab coat, safety glasses with side shields. |
| Skin Corrosion/Irritation | May cause skin irritation upon prolonged or repeated contact. | Nitrile gloves, lab coat. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Safety glasses with side shields or chemical splash goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Use in a well-ventilated area or with a chemical fume hood. |
| Environmental Hazards | The environmental impact of this chemical is not fully known. Avoid release to the environment. | Follow hazardous waste disposal protocols to prevent environmental release. |
Experimental Protocol: Deactivation and Disposal of Excess this compound
This protocol outlines a general procedure for the chemical neutralization of a hypothetical stock solution of this compound prior to disposal. This procedure is illustrative; the actual deactivation method must be derived from the chemical properties outlined in the SDS for this compound.
Objective: To safely neutralize a 10 mM stock solution of this compound in DMSO for proper disposal.
Materials:
-
10 mM this compound in DMSO
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
pH indicator strips
-
Appropriate chemical waste container
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, nitrile gloves
-
Chemical fume hood
Procedure:
-
Preparation: Don all required PPE and perform the following steps within a certified chemical fume hood.
-
Dilution: Slowly add the 10 mM this compound in DMSO solution to a larger volume of water in a designated beaker to dilute the concentration. A 1:10 dilution is recommended as a starting point.
-
Neutralization (Base): With constant stirring, slowly add 1 M NaOH dropwise to the diluted this compound solution.
-
pH Monitoring: After the addition of each drop of NaOH, check the pH of the solution using a pH indicator strip.
-
Neutralization (Acid): If the solution becomes too basic (pH > 9), slowly add 1 M HCl dropwise to bring the pH back to a neutral range.
-
Final pH Adjustment: Continue the neutralization process until the pH of the solution is stable between 6.0 and 8.0.
-
Waste Collection: Once neutralized, transfer the solution to a properly labeled hazardous waste container. The label should include the chemical name, concentration, and date of disposal.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department.[2]
-
Decontamination: All glassware and equipment that came into contact with this compound should be thoroughly rinsed with an appropriate solvent (e.g., ethanol), and the rinsate collected as hazardous waste.
Disposal Workflow for this compound Waste
The following diagram illustrates a typical workflow for the segregation and disposal of chemical waste generated from experiments involving this compound.
Caption: Workflow for proper segregation and disposal of this compound waste.
Logical Framework for Chemical Waste Disposal
The decision-making process for handling any chemical waste, including that of this compound, should follow a structured, safety-first approach.
Caption: Decision-making process for chemical waste management.
References
Essential Safety and Logistical Information for Handling Abt-072
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides crucial safety protocols and operational guidance for the handling and disposal of Abt-072, a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Adherence to these procedures is vital to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) and Handling
This compound is a potent bioactive compound and should be handled with care in a controlled laboratory setting. The following personal protective equipment is mandatory to prevent accidental exposure.
Core PPE Requirements:
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free, double-gloved | Prevents skin contact. Double gloving provides an extra layer of protection. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Lab Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder form to prevent inhalation. |
Handling Procedures:
-
Weighing and Aliquoting: All handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid aerosolization. This compound is soluble in DMSO.
-
General Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Spill Management: In case of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste according to institutional and local regulations. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Reusable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol) followed by thorough washing. |
| Liquid Waste | Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible waste container. Do not pour down the drain. Dispose of as hazardous chemical waste. |
Mechanism of Action: Inhibition of HCV Replication
This compound is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (RdRp) of the hepatitis C virus, an enzyme known as non-structural protein 5B (NS5B). By binding to an allosteric site on the enzyme, this compound induces a conformational change that ultimately blocks the polymerase's ability to replicate the viral RNA genome. This disruption of the viral replication cycle is the basis of its antiviral activity.
Mechanism of this compound as an HCV NS5B Polymerase Inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin/streptomycin, and G418 (for selection)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Luciferase assay reagent (if using a luciferase reporter replicon)
-
Plate reader (for luminescence or other reporter signal)
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period (typically 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically ≤0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls: a no-drug (vehicle) control and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Endpoint Measurement:
-
For Luciferase Reporter Replicons: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
For RNA Quantification: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the level of HCV RNA.
-
-
Data Analysis: Determine the concentration of this compound that inhibits HCV replication by 50% (EC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A)) and primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [³H]-UTP or [α-³²P]-UTP)
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and KCl)
-
This compound stock solution in DMSO
-
96-well assay plates
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, purified NS5B polymerase, and the RNA template/primer.
-
Compound Addition: Add serial dilutions of this compound to the reaction wells. Include a no-drug (vehicle) control.
-
Initiation of Reaction: Start the polymerase reaction by adding the mixture of rNTPs (including the labeled rNTP).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-30°C) for a defined period (e.g., 1-2 hours).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measurement of Incorporation: Transfer the reaction products onto a filter membrane (e.g., DE81) and wash away unincorporated labeled rNTPs. Measure the amount of incorporated radioactivity on the filter using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the concentration that inhibits the polymerase activity by 50% (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
